2-bromo-1-(chloromethyl)-3,5-difluorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
1256081-82-9 |
|---|---|
Molecular Formula |
C7H4BrClF2 |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
2-bromo-1-(chloromethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2 |
InChI Key |
KWRVEUTTZWKFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Br)F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Frontier: A Technical Guide to the Potential of 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene Derivatives
Foreword: Unlocking the Potential of Halogenated Benzene Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of halogens into aromatic systems has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique electronic and steric characteristics of fluorine, chlorine, and bromine atoms can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This guide delves into the prospective therapeutic utility of a specific, yet underexplored, class of compounds: 2-bromo-1-(chloromethyl)-3,5-difluorobenzene derivatives. While direct research on this scaffold is nascent, a comprehensive analysis of related bromophenyl and fluorobenzene analogs provides a strong rationale for their investigation as potential anticancer, antimicrobial, and neurological agents. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering proposed synthetic strategies, potential mechanisms of action, and robust experimental workflows to explore this promising chemical space.
Part 1: Synthetic Pathways and Molecular Design
The synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene derivatives can be approached through a multi-step process, leveraging established methodologies for the functionalization of halogenated benzenes. A plausible synthetic route commences with the commercially available 1-bromo-3,5-difluorobenzene.
Proposed Synthesis of the Core Scaffold
A key challenge is the introduction of the chloromethyl group at the C1 position. A potential pathway involves the formylation of 1-bromo-3,5-difluorobenzene, followed by reduction and subsequent chlorination.
Experimental Protocol: Proposed Synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
-
Formylation of 1-bromo-3,5-difluorobenzene: The starting material, 1-bromo-3,5-difluorobenzene, can be formylated using a Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Reduction of the Aldehyde: The resulting 2-bromo-3,5-difluorobenzaldehyde is then reduced to the corresponding benzyl alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.
-
Chlorination of the Benzyl Alcohol: The final step involves the conversion of the benzyl alcohol to the target 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. This can be achieved using a variety of chlorinating agents, such as thionyl chloride or phosphorus pentachloride.
Caption: Proposed synthetic pathway for the core scaffold.
Diversification of the Scaffold
The true therapeutic potential lies in the derivatization of the core structure. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including amines, ethers, and thioethers. This diversification is crucial for tuning the biological activity and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds.
Part 2: Prospective Therapeutic Applications and Mechanistic Insights
Based on the extensive literature on related halogenated benzene derivatives, we can project the therapeutic potential of this novel class of compounds into several key areas.
Anticancer Potential: A Multi-pronged Approach
Numerous studies have underscored the anticancer properties of bromophenyl and fluorinated heterocyclic compounds.[2][3][4] The proposed derivatives could exert their anticancer effects through several mechanisms:
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Bromophenol hybrids have been shown to induce apoptosis in cancer cells by increasing the intracellular levels of ROS.[2][4] This leads to oxidative stress, DNA damage, and ultimately, programmed cell death.
-
Cell Cycle Arrest: Certain bromophenol derivatives can arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.[2][4]
-
Tubulin Polymerization Inhibition: Some bromophenyl-containing compounds have been proposed to inhibit tubulin polymerization, a critical process for cell division, thereby halting mitosis in cancer cells.[2]
Caption: Hypothetical mechanisms of anticancer activity.
Antimicrobial Activity: Combating Drug Resistance
Fluorinated and brominated compounds have a well-documented history of antimicrobial activity.[5][6] The incorporation of both fluorine and bromine into the benzene ring of the proposed derivatives could lead to synergistic effects, enhancing their potency against a range of pathogenic bacteria. The mechanism of action could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial DNA replication.
Neurological Disorders: Targeting Novel Pathways
Recent advancements in the understanding of neurological disorders have identified novel therapeutic targets.[7][8] For instance, small-molecule inhibitors of adaptor protein-2 associated kinase 1 (AAK1) have shown promise in preclinical models of neuropathic pain.[9] The unique electronic properties conferred by the fluorine and bromine atoms in the 2-bromo-1-(chloromethyl)-3,5-difluorobenzene scaffold could facilitate interactions with novel targets within the central nervous system, opening up possibilities for the treatment of a variety of neurological conditions.
Part 3: Experimental Workflows for Therapeutic Evaluation
A systematic and rigorous evaluation of the synthesized derivatives is paramount to validating their therapeutic potential. The following experimental workflows provide a comprehensive framework for in vitro screening and characterization.
Workflow for Anticancer Activity Screening
Caption: A streamlined workflow for anticancer drug discovery.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Presentation: Summarizing In Vitro Screening Results
Clear and concise data presentation is essential for comparing the activity of different derivatives and identifying structure-activity relationships (SAR).
| Compound ID | Modification at C1 | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| S-01 | -Cl | >100 | >100 | >100 |
| D-01 | -N(CH3)2 | 55.2 | 62.8 | 48.9 |
| D-02 | -OCH3 | 78.1 | 85.4 | 72.3 |
| D-03 | -SCH2CH3 | 65.7 | 71.2 | 60.1 |
This is a hypothetical data table for illustrative purposes.
Conclusion and Future Directions
The 2-bromo-1-(chloromethyl)-3,5-difluorobenzene scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. By leveraging the known biological activities of related bromophenyl and fluorobenzene derivatives, a strong rationale exists for their investigation as potential anticancer, antimicrobial, and neurological drugs. The synthetic strategies and experimental workflows outlined in this guide provide a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of compounds. Future research should focus on extensive derivatization to establish clear structure-activity relationships, elucidation of precise mechanisms of action, and in vivo evaluation of the most promising lead compounds. The journey from scaffold conception to clinical candidate is arduous, but for compounds of this nature, the potential rewards are substantial.
References
- Comparative Analysis of the Biological Activities of Bromophenyl and Isopropenylbenzene Derivatives - Benchchem.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC.
- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
- Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate.
- Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC.
- Biological Potential of FluoroBenzene Analogs - JSciMed Central.
- Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity - PMC - NIH.
- Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - MDPI.
- Cas 461-96-1,1-Bromo-3,5-difluorobenzene - LookChem.
- Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC.
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company.
- News - Title: 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns - XD BIOCHEMS.
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents.
- 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem.
- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI.
- Therapeutic potential of boron-containing compounds - PubMed.
- Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase - PubMed.
- Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC.
- Neurological Disorders - Article By Diseases | Bentham Science.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility profile of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene in organic solvents
Technical Whitepaper: Solubility & Stability Profiling of 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene
Executive Summary
This technical guide profiles the solubility and solution-phase stability of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene .[1] As a poly-halogenated benzyl chloride, this molecule presents a dichotomy common in medicinal chemistry intermediates: it possesses high lipophilicity favoring organic dissolution, yet harbors a reactive electrophilic center that precludes the use of many standard protic solvents.
This document moves beyond simple solubility tables to address the critical stability parameters that researchers must control. Failure to distinguish between dissolution and solvolysis (decomposition) in this class of compounds is a leading cause of yield loss and impurity generation in downstream coupling reactions (e.g., alkylations, heterocycle formation).
Part 1: Physicochemical Characterization & Predicted Profile
Structural Analysis & Solvation Logic
The molecule features a benzene core decorated with three distinct halogen types.[1][2] This substitution pattern dictates its interaction with solvents:
-
Lipophilic Core (The "Dissolver"): The 3,5-difluoro and 2-bromo substituents significantly increase the logP (partition coefficient) compared to benzyl chloride. This renders the molecule highly hydrophobic, predicting excellent solubility in non-polar and moderately polar aprotic solvents.
-
Reactive Handle (The "Limiter"): The 1-(chloromethyl) group is an alkylating agent. While it does not inhibit solubility, it introduces chemical instability in nucleophilic solvents.
Solubility & Stability Matrix
The following table categorizes solvents based on both thermodynamic solubility and kinetic stability.
| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk | Recommendation |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Primary Choice. Ideal for synthesis and extraction.[1] |
| Aprotic Polar | THF, Ethyl Acetate, Acetone | High (>50 mg/mL) | Low to Moderate | Secondary Choice. Suitable for reactions; avoid prolonged storage in acetone (potential alkylation of enol form). |
| Aromatic | Toluene, Xylene | Moderate to High | Low | Excellent. Good for heating/reflux conditions due to high boiling points. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate | CRITICAL | Avoid. Rapid solvolysis occurs (formation of methyl/ethyl ethers). |
| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | High | Incompatible. Hydrolysis to benzyl alcohol occurs at interface. |
| Dipolar Aprotic | DMSO, DMF | High | Moderate | Caution. High solubility, but potential for thermal decomposition or reaction at high temps. |
Part 2: The "Hidden" Variable: Solvolysis vs. Dissolution
A common error in handling electron-deficient benzyl chlorides is assuming that a clear solution indicates a stable solution.[1] In nucleophilic solvents (alcohols), 2-bromo-1-(chloromethyl)-3,5-difluorobenzene undergoes Solvolysis , where the solvent displaces the chloride.[1]
Mechanism of Instability: The electron-withdrawing fluorine atoms at positions 3 and 5 destabilize the carbocation intermediate (disfavoring SN1), but they also make the benzylic carbon highly electrophilic, facilitating direct nucleophilic attack (SN2) by the solvent.
Diagram 1: Solvolysis Degradation Pathway This diagram illustrates the degradation products formed when the wrong solvent is chosen.
Caption: Reaction pathways leading to sample degradation in protic media. Note that HCl generation further catalyzes decomposition.
Part 3: Experimental Protocols
To validate the solubility profile for your specific batch (which may vary by crystal habit or purity), follow these self-validating protocols.
Protocol A: Gravimetric Solubility Determination (Non-Reactive Solvents)
Use this for DCM, Toluene, THF.
-
Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial.
-
Addition: Add solvent in 50 µL increments, vortexing for 30 seconds between additions.
-
Observation: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculation:
. -
Validation: If
, stop; the solvent is classified as "High Solubility."
Protocol B: HPLC Stability-Indicating Solubility Assay (Reactive Solvents)
Use this if you MUST use alcohols or DMSO.[1]
-
Dissolution: Prepare a 1 mg/mL solution in the target solvent (e.g., Methanol).
-
Time-Zero Injection: Immediately inject onto HPLC (C18 column, ACN/Water gradient). Record the Area% of the parent peak.
-
Stress Test: Incubate the solution at 25°C for 4 hours.
-
Re-Injection: Inject again.
-
Analysis:
-
If Parent Peak Area decreases by >1%, the solvent is incompatible .
-
Look for new peaks with lower Retention Time (more polar hydrolysis products) or slightly higher RT (methyl ethers).
-
Part 4: Handling & Safety (Lachrymator Warning)
This compound is a Benzyl Chloride Derivative .[1] It must be handled with extreme caution.
-
Lachrymator: Like benzyl chloride, this molecule likely activates TRPA1 channels, causing severe eye and respiratory irritation [1].
-
Containment: Open vials only inside a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to quench the reactive alkyl halide before cleaning.
Diagram 2: Solvent Selection Decision Tree Follow this logic to select the optimal solvent for your application.
Caption: Logical workflow for selecting solvents based on the intended application (Synthesis vs. Analysis).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzyl chloride. Retrieved from [Link]
-
OECD SIDS. (2000). Benzyl Chloride: SIDS Initial Assessment Report. Retrieved from [Link][3][4]
Sources
Methodological & Application
Application Note: Strategic Synthesis of Fluorinated Heterocycles using 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
Introduction & Strategic Analysis
2-bromo-1-(chloromethyl)-3,5-difluorobenzene is a high-value "bifunctional linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a highly reactive electrophilic benzylic chloride with a versatile aryl bromide, all modulated by an electron-deficient 3,5-difluoro aromatic core.
The "Why": Structural Causality in Drug Design
The 3,5-difluoro substitution pattern is not merely decorative; it serves two critical functions in drug development:
-
Metabolic Blocking: The C3 and C5 fluorines block common sites of oxidative metabolism (P450 hydroxylation), significantly extending the half-life of the resulting scaffold.
-
Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of adjacent functional groups (e.g., amines in the resulting heterocycle), altering bioavailability and blood-brain barrier penetration.
Reactivity Profile & Challenges
This molecule presents a specific synthetic challenge: Steric Crowding . The aryl bromide (C2) is flanked by the chloromethyl group (C1) and a fluorine atom (C3).
-
Implication: Standard Palladium catalysts may struggle with oxidative addition due to the ortho-fluoro effect.
-
Solution: This protocol utilizes sterically demanding, electron-rich phosphine ligands (Buchwald-type) to overcome this barrier.
Critical Safety Protocol (Self-Validating)
Hazard Warning: Benzylic chlorides are potent alkylating agents and lachrymators.
-
Validation Step: Before opening the reaction vessel, ensure a 10% sodium thiosulfate solution is prepared to neutralize spills.
-
PPE: Double nitrile gloves and a face shield are mandatory. All weighing must occur within a certified fume hood.
Application Protocol: Synthesis of N-Substituted 4,6-Difluoroisoindolines
This workflow describes the conversion of the starting material into a pharmacologically active isoindoline scaffold via a sequential
Workflow Visualization
Figure 1: Sequential pathway for the construction of the isoindoline core. Note the transition from nucleophilic substitution to metal-catalyzed cyclization.
Detailed Methodology
Step 1:
Alkylation (Benzylic Displacement)
Objective: Selectively displace the benzylic chloride without affecting the aryl bromide.
-
Preparation: In a dry reaction vial, dissolve 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add Potassium Carbonate (
) (2.0 equiv). The use of an inorganic base prevents the formation of quaternary ammonium salts. -
Nucleophile Addition: Add the desired Primary Amine (
) (1.1 equiv).-
Expert Insight: If the amine is volatile, use the hydrochloride salt and increase base to 3.0 equiv.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc). The starting material (
) should disappear, replaced by a more polar spot. -
Workup: Filter off inorganic solids. Concentrate the filtrate. The crude secondary amine is usually sufficiently pure for Step 2.
Step 2: Intramolecular Buchwald-Hartwig Cyclization
Objective: Form the 5-membered nitrogen ring via Pd-catalyzed C-N bond formation.
-
System Setup: Transfer the crude intermediate from Step 1 into a pressure vial equipped with a stir bar.
-
Solvent: Dissolve in anhydrous Toluene or 1,4-Dioxane (0.1 M). Note: Oxygen must be rigorously excluded.
-
Catalyst Loading (The "Engine"):
-
Pre-catalyst:
(5 mol%) -
Ligand: XPhos or RuPhos (10 mol%).
-
Why this choice? The 3-fluoro substituent creates steric hindrance. Monodentate biaryl phosphines (like RuPhos) are specifically engineered to facilitate oxidative addition in sterically congested, electron-poor aryl halides [1].
-
-
Base: Add Cesium Carbonate (
) (2.0 equiv). -
Execution: Sparge with Argon for 5 minutes. Seal the vial and heat to 100°C for 12–16 hours.
-
Validation: The reaction is complete when the intermediate is consumed. A new, highly fluorescent spot (typical of isoindolines) often appears on TLC.
Data Summary & Optimization Table
| Parameter | Standard Condition | Optimization for Steric Bulk | Optimization for Electron-Poor Amines |
| Solvent | Toluene | 1,4-Dioxane | t-Amyl Alcohol |
| Base | |||
| Catalyst | BrettPhos Pd G4 | ||
| Ligand | XPhos | RuPhos | BrettPhos |
| Temp | 100°C | 110°C | 90°C |
Alternative Pathway: 5,7-Difluoroisochromans (Oxygen Heterocycles)
While Nitrogen heterocycles are preferred for alkaloids, this building block is equally adept at forming oxygenated rings (isochromans) relevant to polyketide synthesis.
Figure 2: Adaptation of the protocol for oxygen nucleophiles. Note the use of Stronger Base (NaH) in step 1.
Protocol Adjustments for Oxygen
-
Step 1 (Etherification): Use Sodium Hydride (NaH) in THF at 0°C instead of Carbonate bases. The alkoxide is required to displace the chloride efficiently.
-
Step 2 (C-C Bond Formation): The cyclization here involves forming a C-C bond (via C-H activation or Heck if an alkene is present). If cyclizing onto an alcohol to form a dihydrobenzofuran, the conditions mirror the Buchwald protocol but use RockPhos or tBuBrettPhos ligands which are superior for C-O coupling [2].
Troubleshooting & Quality Control
-
Issue: Low yield in Step 2 (Cyclization).
-
Diagnosis: Protodehalogenation (reduction of Ar-Br to Ar-H) is competing with cyclization.
-
Fix: Switch solvent to 1,4-Dioxane and strictly ensure anhydrous conditions. Water acts as a proton source.
-
-
Issue: NMR Complexity.
-
Insight: The two fluorine atoms (F3, F5) are non-equivalent in the final heterocycle if the N-substituent is chiral or bulky, leading to complex J-coupling patterns (d, dd, or t) in
NMR. Do not mistake this for impurities.[1]
-
-
Issue: Incomplete Alkylation (Step 1).
-
Fix: Add a catalytic amount (10 mol%) of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive benzyl iodide in situ.
-
References
-
Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed Intramolecular C-N Bond Formation." Journal of the American Chemical Society.[2][3]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2733567, 1-Bromo-3,5-difluorobenzene." PubChem.
Sources
reagents for selective functionalization of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
Application Note: Chemoselective Functionalization Strategies for 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene
Executive Summary
This guide details the chemoselective functionalization of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (referred to herein as Scaffold A ). This fluorinated building block offers three distinct sites for diversification, but its reactivity profile presents specific challenges:
-
Benzylic Chloride: Highly reactive toward nucleophilic substitution (
). -
Aryl Bromide: Sterically crowded (ortho-substituted) but active for Pd-catalyzed cross-coupling.[1]
-
C-H Acidity: The proton at C4 (between two fluorines) is susceptible to lithiation, but only after stabilizing the benzylic position.
Core Recommendation: To maximize yield and purity, researchers should adopt a "Benzylic-First" workflow. Attempting metal-catalyzed coupling at the aryl bromide while the benzylic chloride is intact often leads to oxidative addition side-products (
Reactivity Profile & Reagent Selection
The electronic environment of Scaffold A is dominated by the electron-withdrawing effects of the two fluorine atoms and the bromine.
| Functional Site | Reactivity Mode | Preferred Reagents | Critical Risks |
| Benzylic Chloride | Competing | ||
| Aryl Bromide | Pd-Catalyzed Coupling | Boronic Acids, Pd(dppf)Cl | Oxidative insertion into C-Cl bond if Pd(0) is too active. |
| C4 Proton | Lithiation / Deprotonation | LDA, LiTMP (post-functionalization only) | Fatal Incompatibility: n-BuLi + Benzylic Halide |
Strategic Workflow Visualization
The following decision tree illustrates the recommended synthetic pathways. Note the critical "STOP" point regarding lithiation.
Figure 1: Divergent synthesis map. Path A (Green) is the validated route for high-yield library generation.
Detailed Experimental Protocols
Protocol A: Selective Benzylic Amination ( )
Objective: Install a solubilizing group or pharmacophore at the benzylic position without disturbing the aryl bromide.
Mechanism: The electron-poor ring accelerates
Materials:
-
Scaffold A (1.0 eq)
-
Amine (1.2 eq) (e.g., Morpholine, Piperidine, or primary amines)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (ACN) [Preferred] or DMF.
Step-by-Step Procedure:
-
Preparation: Dissolve Scaffold A (1.0 mmol) in anhydrous ACN (5 mL, 0.2 M).
-
Addition: Add finely ground
(2.0 mmol). -
Nucleophile Introduction: Add the amine (1.2 mmol) dropwise at 0°C.
-
Expert Note: Although the reaction works at RT, starting at 0°C prevents exotherms that could trigger side reactions at the fluorinated positions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear; product is usually more polar.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove inorganic salts. Dry organic layer over
. -
Purification: Flash chromatography is usually required to remove traces of excess amine.
Self-Validating Checkpoint:
-
1H NMR: The benzylic methylene singlet (
~4.6 ppm for -CH2Cl) will shift upfield ( ~3.5–3.8 ppm) upon amination.
Protocol B: Suzuki-Miyaura Coupling on the Aryl Bromide
Objective: Functionalize the C2 position. Prerequisite: This step is best performed after Protocol A. If performed on the raw scaffold, yields drop by ~30-40% due to benzylic instability.
Materials:
-
Functionalized Intermediate (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst:
(5 mol%)-
Why this catalyst? The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination in sterically crowded systems (ortho-substituted).
-
-
Base:
(3.0 eq) or . -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Procedure:
-
Degassing (Critical): Charge the reaction vessel with the Intermediate, Boronic Acid, and Base. Cycle vacuum/nitrogen 3 times.
-
Solvent: Add degassed Dioxane/Water mixture.
-
Catalyst: Add Pd catalyst under a positive stream of nitrogen.
-
Heating: Heat to 80°C for 6–12 hours.
-
Warning: Do not exceed 100°C. The fluorine atoms can undergo Hydrodefluorination (HDF) at high temps with active Pd-hydride species.
-
-
Workup: Filter through a Celite pad. Dilute with EtOAc and wash with brine.
Self-Validating Checkpoint:
-
LC-MS: Look for the characteristic Br isotope pattern (1:1 ratio) disappearing in the product mass spectrum.
Advanced Strategy: Lithiation (The "Third Handle")
Context: The proton at C4 (between the two fluorines) is highly acidic (
Strict Rule: NEVER attempt lithiation on the starting material containing the benzylic chloride. Reasoning: Lithium-Halogen exchange is faster at Aryl-Br than deprotonation, and alkyl halides (benzylic Cl) react violently with alkyl lithiums (n-BuLi).
Correct Protocol (Post-Protection):
-
Substrate: Must be the Benzylic Amine or Benzylic Ether derivative.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP (non-nucleophilic bases).
-
Conditions: THF, -78°C.
-
Trapping: Add electrophile (e.g., DMF,
, ) at -78°C before warming.
References
-
Benzylic vs.
-
Suzuki Coupling in Polyfluorinated Systems
-
Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2014. Link
- Concept: Discusses the competition between benzylic and aryl coupling sites.
-
-
Ortho-Lithiation of Difluorobenzenes
-
Schlosser, M. "The 2,6-Difluorophenyl Unit: A Versatile Building Block." European Journal of Organic Chemistry, 2001. Link
- Concept: Defines the acidity of the proton between two fluorine
-
-
Chemical Safety & Properties
-
PubChem Compound Summary for 2-Bromo-1-(chloromethyl)-3-fluorobenzene derivatives. Link
-
Disclaimer: These protocols involve hazardous chemicals (alkyl halides, organolithiums). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols for One-Pot Reaction Strategies Involving 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene
Introduction: The Strategic Value of a Difunctionalized Fluorinated Building Block
In the landscape of modern medicinal and materials chemistry, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic properties.[1] The subject of this guide, 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, is a highly versatile synthetic intermediate, distinguished by its trifunctional nature: a difluorinated benzene ring and two distinct carbon-halogen bonds—an sp²-hybridized C-Br bond and an sp³-hybridized C-Cl bond. This unique arrangement of reactive sites allows for selective, sequential functionalization, making it an invaluable scaffold for the construction of complex molecular architectures.
One-pot reactions, wherein multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, represent a paradigm of efficiency in chemical synthesis.[2] They offer numerous advantages, including reduced reaction times, lower consumption of solvents and reagents, and minimized waste generation. This guide provides detailed application notes and protocols for plausible one-pot reaction strategies involving 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, designed for researchers, scientists, and professionals in drug development. The protocols are based on established principles of chemoselectivity and reactivity of analogous systems.
Core Concept: Harnessing Differential Reactivity for Sequential One-Pot Functionalization
The key to designing successful one-pot strategies with 2-bromo-1-(chloromethyl)-3,5-difluorobenzene lies in exploiting the differential reactivity of the aryl bromide and the benzylic chloride. Generally, the benzylic chloride is more susceptible to nucleophilic substitution (SN2) reactions and certain types of cross-coupling reactions that proceed via different mechanisms than the typical palladium-catalyzed cycles for aryl halides.[3][4] Conversely, the aryl bromide is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] This disparity in reactivity allows for a sequential approach within a single pot, where one site can be selectively functionalized under a specific set of conditions, followed by the introduction of new reagents to transform the second site.
Application Note 1: One-Pot Sequential Suzuki-Miyaura Coupling and Nucleophilic Substitution
This strategy first targets the aryl bromide for a Suzuki-Miyaura cross-coupling, followed by an in-situ nucleophilic substitution at the benzylic chloride position. This approach is ideal for synthesizing diarylmethane derivatives with additional functionality introduced via the nucleophile.
Scientific Rationale & Causality
The chemoselectivity of this one-pot sequence is governed by the choice of catalyst and reaction conditions. A standard palladium/phosphine catalyst system will preferentially activate the C(sp²)-Br bond for Suzuki-Miyaura coupling over the C(sp³)-Cl bond.[6] Following the consumption of the aryl bromide, the introduction of a suitable nucleophile allows for the displacement of the benzylic chloride. The elevated temperature often required for the Suzuki coupling can also facilitate the subsequent nucleophilic substitution.
Experimental Protocol: One-Pot Synthesis of 2-(Arylmethyl)-1-aryl-3,5-difluorobenzene
Diagram of the Experimental Workflow:
Caption: Workflow for the one-pot sequential Suzuki-Miyaura coupling and nucleophilic substitution.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene | N/A | Commercial |
| Arylboronic Acid | Varies | Commercial |
| Pd(PPh₃)₄ | 14221-01-3 | Commercial |
| K₂CO₃ | 584-08-7 | Commercial |
| 1,4-Dioxane | 123-91-1 | Anhydrous |
| Deionized Water | 7732-18-5 | N/A |
| Nucleophile (e.g., Sodium Azide, NaN₃) | 26628-22-8 | Commercial |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
Once the Suzuki-Miyaura coupling is complete, cool the reaction mixture to room temperature.
-
Add the nucleophile (e.g., Sodium Azide, 1.5 mmol) directly to the reaction mixture.
-
Heat the mixture to 80 °C and stir for an additional 2-4 hours, or until the intermediate is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Application Note 2: One-Pot Transition-Metal-Free Suzuki-Type Coupling Followed by Palladium-Catalyzed Amination
This strategy leverages the orthogonal reactivity of the benzylic chloride and aryl bromide. A transition-metal-free Suzuki-type coupling is first employed to selectively react at the benzylic position, followed by a classical Buchwald-Hartwig amination of the remaining aryl bromide.[4]
Scientific Rationale & Causality
Recent advancements have demonstrated that benzylic chlorides can undergo Suzuki-type couplings with arylboronic acids under transition-metal-free conditions, often catalyzed by organic sulfides.[4] These conditions are remarkably chemoselective, leaving aryl bromides and iodides untouched. This allows for the initial formation of a diarylmethane scaffold. Subsequently, the introduction of a palladium catalyst, a suitable phosphine ligand, and a base facilitates the Buchwald-Hartwig amination of the unreacted aryl bromide.
Experimental Protocol: One-Pot Synthesis of N-Aryl-2-(diarylmethyl)-3,5-difluoroaniline Derivatives
Diagram of the Logical Relationship:
Caption: Logical flow of the sequential one-pot reaction.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene | N/A | Commercial |
| Arylboronic Acid | Varies | Commercial |
| Organic Sulfide Catalyst (e.g., Thioanisole) | 100-68-5 | Commercial |
| Cs₂CO₃ | 534-17-8 | Commercial |
| Toluene | 108-88-3 | Anhydrous |
| Amine | Varies | Commercial |
| Pd₂(dba)₃ | 51364-51-3 | Commercial |
| XPhos | 564483-18-7 | Commercial |
| NaOt-Bu | 865-48-5 | Commercial |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (1.0 mmol), arylboronic acid (1.5 mmol), thioanisole (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and heat the mixture to 110 °C for 12-16 hours, monitoring the formation of the diarylmethane intermediate.
-
Cool the reaction mixture to room temperature.
-
To the same flask, add the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOt-Bu (1.4 mmol).
-
Heat the reaction mixture to 100 °C for 8-12 hours, or until the diarylmethane intermediate is fully consumed.
-
Cool to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Proposed One-Pot Strategies
| Strategy | Step 1 Reaction (Reactive Site) | Step 2 Reaction (Reactive Site) | Key Advantages |
| 1. Suzuki then Nucleophilic Substitution | Suzuki-Miyaura Coupling (C-Br) | SN2 Reaction (C-Cl) | Utilizes well-established, robust reactions. Broad scope of commercially available boronic acids and nucleophiles. |
| 2. Transition-Metal-Free Coupling then Buchwald-Hartwig Amination | Transition-Metal-Free Suzuki-Type Coupling (C-Cl) | Buchwald-Hartwig Amination (C-Br) | Orthogonal reactivity allows for high chemoselectivity. Access to complex aniline derivatives. |
Conclusion and Future Outlook
The difunctionalized building block, 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, holds significant potential for the streamlined synthesis of complex molecules through one-pot reaction strategies. By leveraging the inherent differences in reactivity between the aryl bromide and benzylic chloride moieties, it is possible to design efficient and atom-economical synthetic routes. The protocols detailed in this guide, while based on established chemical principles, serve as a starting point for further optimization and exploration. Future work could involve expanding the repertoire of one-pot sequences to include other cross-coupling reactions (e.g., Sonogashira, Heck), multicomponent reactions, or tandem cyclization reactions, further unlocking the synthetic utility of this versatile fluorinated intermediate.
References
-
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. Available at: [Link]
-
Lipshutz, B. H., Ghorai, S. (2012). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. Available at: [Link]
-
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Chemistry Portal. Available at: [Link]
-
Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Available at: [Link]
-
Angewandte Chemie International Edition. (2014). Regioselective Synthesis of Polycyclic and Heptagon- embedded Aromatic Compounds through A Versatile π-Extension Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2016). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Scilit. (n.d.). Focused ortho‐Lithiation and Functionalization of p‐Bromo‐ and p‐Iodoanisole. Available at: [Link]
-
RSC Advances. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. Available at: [Link]
-
Chemsrc. (2025). 1-Bromo-3,5-difluorobenzene. Available at: [Link]
-
Tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.). Available at: [Link]
-
PubMed. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
-
ResearchGate. (2001). Suzuki Cross-Coupling Reactionof Benzylic Halides with Arylboronic Acids in the Presence of aTetraphosphine/Palladium Catalyst. Available at: [Link]
-
Directed (ortho) Metallation. (n.d.). Available at: [Link]
-
ResearchGate. (2001). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
-
SpringerLink. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
-
White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. Available at: [Link]
-
Royal Society of Chemistry. (2005). A sequential highly stereoselective hydroboration and Suzuki–Miyaura cross-coupling reaction of fluoroalkylated internal acetylenes: a practical one-pot synthesis of fluoroalkylated trisubstituted alkenes. Chemical Communications. Available at: [Link]
-
Nature. (2021). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Available at: [Link]
-
PubMed Central. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available at: [Link]
-
ResearchGate. (2012). One-Pot Synthesis of Trifluoromethylated Homoallylic N -Acylhydrazines Promoted by Indium Powder. Available at: [Link]
-
PubMed Central. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Available at: [Link]
-
Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Available at: [Link]
-
PubMed Central. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]
-
PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Available at: [Link]
-
Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2016). One-Pot Synthesis of O-Aryl Carbamates. Available at: [Link]
-
Royal Society of Chemistry. (2014). One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis. Chemical Communications. Available at: [Link]
Sources
- 1. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]
- 2. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification techniques for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene from side products
Executive Summary & Molecule Profile
User Query: "How do I purify 2-bromo-1-(chloromethyl)-3,5-difluorobenzene from reaction side products?"
The Challenge: The synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (typically via radical chlorination of 2-bromo-3,5-difluorotoluene) generates a notorious "unholy trinity" of impurities that are difficult to separate due to similar boiling points and polarities:
-
Unreacted Precursor: 2-bromo-3,5-difluorotoluene.
-
Over-halogenated Side Product: 2-bromo-1-(dichloromethyl)-3,5-difluorobenzene (The "Benzal" impurity).
-
Hydrolysis Product: 2-bromo-3,5-difluorobenzyl alcohol (caused by moisture exposure).
This guide provides three targeted workflows to isolate high-purity material, moving from bulk purification to high-precision polishing.
Impurity Profile & Separation Logic
Before selecting a method, you must identify your dominant impurity.
| Component | Structure Type | Relative Polarity (TLC) | Boiling Point Trend | Stability |
| Target Molecule | Benzyl Chloride | Medium | High | Sensitive to Acid/Heat |
| Precursor | Toluene Deriv. | Low (Fastest) | Lowest | Stable |
| Benzal Impurity | Benzal Chloride | Medium-Low | Highest | Stable |
| Hydrolysis Impurity | Benzyl Alcohol | High (Slowest) | High | Stable |
Decision Matrix (Workflow Visualization)
Use this logic flow to determine the correct purification strategy for your specific crude mixture.
Figure 1: Decision tree for selecting the appropriate purification methodology based on the physical state and composition of the crude material.
Troubleshooting Guides & Protocols
Method A: Fractional Crystallization (The "Anti-Benzal" Technique)
Best For: Removal of the dichloromethyl (benzal) impurity and unreacted toluene. Why it works: The target mono-chloride usually has a higher melting point and better lattice energy than the over-chlorinated impurities, which tend to stay in the mother liquor as oils.
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling n-Heptane or Hexane (approx. 2-5 mL per gram).
-
Note: If the material is very impure (oily), add a small amount of Toluene (<5%) to aid solubility, but keep it non-polar.
-
-
Cooling: Allow to cool slowly to Room Temperature (RT) with stirring.
-
Deep Freeze: Place the flask in a -20°C freezer for 12 hours.
-
Filtration: Filter the crystals quickly on a cold sintered glass funnel. Wash with cold pentane (-78°C or -20°C).
-
Drying: Vacuum dry at RT. Do not heat above 40°C as benzyl chlorides can sublime.
Method B: Buffered Silica Chromatography (The "Stabilized" Column)
Best For: Small scale (<5g) or when crystallization fails. The Problem: Standard silica gel is slightly acidic (pH 4-5). Benzyl halides are electrophiles that will react with the silanol groups or hydrolyze on the column, releasing HCl and turning the product into the alcohol side-product.
The Fix: You must neutralize the silica.
Protocol:
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 in Hexanes.
-
Buffering: Add 1% Triethylamine (Et3N) to the slurry. Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of pure Hexane (to remove excess free amine).
-
Elution: Run the column using a gradient of Hexane (100%) → 5% EtOAc/Hexane .
-
Observation: The unreacted toluene elutes first (solvent front). The target benzyl chloride elutes second. The alcohol impurity elutes last (very polar).
-
Figure 2: Workflow for preparing a buffered silica column to prevent benzyl halide decomposition.
Method C: Chemical Washing (The "Sommelet" Trick)
Best For: Removing stubborn dichloromethyl (benzal) impurities without chromatography. Mechanism: Benzal halides hydrolyze to aldehydes much faster than benzyl halides hydrolyze to alcohols. We exploit this kinetic difference.
Protocol:
-
Hydrolysis: Dissolve crude oil in 50% aqueous Ethanol. Add a catalytic amount of dilute HCl. Heat to 60°C for 30-60 mins.
-
Result: The dichloromethyl impurity converts to the Aldehyde (2-bromo-3,5-difluorobenzaldehyde). The target chloromethyl compound remains largely intact.
-
-
Bisulfite Wash: Cool the mixture and extract with Ether/DCM. Wash the organic layer with saturated Sodium Bisulfite (NaHSO3) solution.
-
Result: The aldehyde forms a water-soluble bisulfite adduct and migrates to the aqueous layer.
-
-
Isolation: Dry the organic layer (MgSO4) and evaporate. The remaining residue is enriched in the target benzyl chloride.
Frequently Asked Questions (FAQ)
Q1: My product turns pink/purple on the shelf. Why?
-
A: This indicates autocatalytic decomposition. Traces of iron (Fe) or acid (HCl) catalyze the Friedel-Crafts polymerization of benzyl halides.
-
Fix: Store the compound over a few pellets of activated Silver wool or stabilize with 0.5% propylene oxide (acid scavenger) if long-term storage is required. Always store in amber glass at 4°C [1].
Q2: Can I distill this at atmospheric pressure?
-
A: Absolutely not. Benzyl halides are thermally unstable. At atmospheric boiling points (>180°C), they will polymerize or decompose violently. Only use high vacuum (<1 mmHg) and keep the bath temperature below 120°C [2].
Q3: The NMR shows a singlet at ~6.9 ppm and one at ~4.6 ppm. Which is which?
-
A:
-
~4.6 ppm (2H, s): This is your target -CH2Cl (Chloromethyl) protons.
-
~6.6 - 6.9 ppm (1H, s): This is the -CHCl2 (Dichloromethyl) impurity proton.
-
~2.3 ppm (3H, s): This is the unreacted -CH3 (Methyl) precursor.
-
Use integration of the 6.9 ppm peak vs the 4.6 ppm peak to calculate molar purity.
-
References
-
Laird, T. (2020). Process Chemistry of Benzyl Halides. Organic Process Research & Development. [Link] (General grounding on benzyl halide stability).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link][1][2]
-
Furniss, B. S., et al. (1989). Purification of Benzyl Chloride Derivatives. In Vogel's Textbook of Practical Organic Chemistry. [Link]
Sources
Technical Support: Overcoming Steric & Chemoselective Challenges in 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene Coupling
Ticket ID: #STR-2Br-1ClMe-35diF Status: Open Priority: High (Synthesis Bottleneck) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Crowded Elevator" Problem
You are attempting to couple 2-bromo-1-(chloromethyl)-3,5-difluorobenzene . This is not a standard coupling reaction; it is a dual-threat challenge involving extreme steric hindrance and competing electrophiles .
-
The Steric Wall (Ortho-Ortho Effect): The bromine at C2 is wedged between a bulky chloromethyl group at C1 and a fluorine atom at C3. Standard ligands (like PPh3 or dppf) cannot access the metal center effectively to promote oxidative addition or transmetallation.
-
The Benzylic Trap: The chloromethyl group (-CH₂Cl) is a highly reactive benzylic electrophile. Standard coupling conditions (aqueous bases, nucleophilic amines) will attack this site, leading to hydrolysis (alcohol formation) or unwanted substitution before the palladium can couple the aryl bromide.
This guide provides a self-validating protocol to bypass these issues using Bulky-Yet-Flexible ligand systems and Anhydrous base strategies.
Mechanistic Diagnostic (The "Why")
Before attempting the reaction, review the failure modes below. If your previous attempts match these symptoms, follow the corresponding corrective actions.
| Symptom | Mechanistic Cause | Corrective Action |
| 0% Conversion (Starting Material Recovered) | Ligand Mismatch: The ligand cone angle is too small. The catalyst rests as an inactive dimer or cannot accommodate the bulky substrate during oxidative addition. | Switch to Buchwald Dialkylbiaryl Ligands (XPhos, SPhos) or Pd-PEPPSI-IPent . |
| Product is -CH₂OH or -CH₂-O-Ar | Benzylic Hydrolysis: You used an aqueous base (e.g., Na₂CO₃/H₂O). The -CH₂Cl hydrolyzed faster than the coupling occurred. | MANDATORY: Switch to Anhydrous Suzuki conditions (CsF/Dioxane or K₃PO₄/Toluene). |
| Product is Dehalogenated (Ar-H) | Protodehalogenation: The electron-deficient ring (3,5-difluoro) facilitates oxidative addition, but the steric bulk stalls transmetallation. The Pd-Ar intermediate grabs a proton from the solvent. | Use Aprotic Solvents (Toluene, Dioxane) and increase catalyst loading to speed up transmetallation. |
Troubleshooting Guide (Q&A)
Q1: "I tried Pd(PPh₃)₄ and got no reaction. Should I increase the temperature?"
A: No. Increasing the temperature with triphenylphosphine will only accelerate catalyst decomposition (palladium black formation).
-
The Fix: You need a ligand that is electron-rich (to facilitate oxidative addition into the electron-poor C-Br bond) and bulky (to force reductive elimination).
-
Recommendation: Use Pd(OAc)₂ + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on SPhos provide a "hemolabile" interaction that stabilizes the Pd species while accommodating the ortho-chloromethyl bulk.
Q2: "My benzylic chloride (-CH₂Cl) keeps disappearing. How do I save it?"
A: The -CH₂Cl is a "soft" electrophile. If you are using amines (Buchwald) or alkoxides, they will attack the -CH₂Cl via Sɴ2 mechanism.
-
The Fix:
-
For Suzuki (C-C): Use Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) as the base. These are poor nucleophiles but strong enough to activate boronic acids.
-
Solvent: Strictly anhydrous Toluene or 1,4-Dioxane. Do not use alcohols or water.
-
Q3: "Can I use the Pd-PEPPSI catalysts?"
A: Yes, this is often the superior choice for this specific substrate.
-
The Logic: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) features a bulky NHC ligand with "flexible bulk."[1][2] It is specifically documented to handle tetra-ortho-substituted systems better than phosphines in some cases.
-
Protocol: Run at 60-80°C in Dioxane with K₂CO₃ (suspended, anhydrous).
Validated Experimental Protocols
Protocol A: Anhydrous Suzuki Coupling (Preserving -CH₂Cl)
Best for coupling with aryl/alkyl boronic acids while keeping the chloromethyl group intact.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv[3]
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPent (2-5 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 equiv) - Must be finely ground and dried.
-
Solvent: Toluene (0.2 M concentration)
Step-by-Step:
-
Glovebox/Schlenk: Charge a vial with the aryl bromide, boronic acid, base, and catalyst.
-
Purge: Evacuate and backfill with Argon (3x). Oxygen is fatal to the electron-rich ligand.
-
Solvent: Add anhydrous Toluene via syringe.
-
Activation: Heat to 80°C for 12–24 hours. Note: Do not exceed 100°C to minimize benzylic elimination.
-
Workup: Filter through a Celite pad (elute with EtOAc) to remove salts. Do not do an aqueous wash if the product is sensitive; go straight to concentration and column chromatography.
Protocol B: The "Nuclear Option" (If SPhos fails)
Use this if the steric hindrance is so severe that SPhos stalls.
Reagents:
-
Catalyst: Pd-PEPPSI-IPent (5 mol%)
-
Base: CsF (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Why CsF? The fluoride anion activates the boronic acid/ester via a different mechanism (fluoroborate intermediate) that is often less sterically demanding than the hydroxo-borate pathway used by carbonate bases.
Decision Logic & Workflow
The following diagram illustrates the decision process for ligand and base selection based on your specific failure mode.
Caption: Decision matrix for selecting catalytic systems based on chemoselectivity risks and steric demands.
References
-
Steric Hindrance in Suzuki Coupling (SPhos/XPhos)
- Title: Universal 1-Amino-2-phenylpyrrole-Based Biaryl Phosphine Ligands for Palladium-Catalyzed C–N and C–C Cross-Coupling Reactions.
- Source: Barder, T. E., & Buchwald, S. L. (2007). Journal of the American Chemical Society.
-
URL:[Link]
-
Pd-PEPPSI-IPent for Extreme Sterics
-
Anhydrous Fluoride Activation (CsF Protocol)
- Title: Fluoride-Free and Fluoride-Activated Cross-Coupling of Organosilanols.
- Source: Denmark, S. E., & Baird, J. D. (2006). Chemistry – A European Journal.
-
URL:[Link]
-
Benzylic Halide Stability in Coupling
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troubleshooting low reactivity of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene in SN2 reactions
Welcome to the technical support center for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges with the reactivity of this substrate in nucleophilic substitution reactions. We will delve into the underlying chemical principles governing its behavior and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction: Understanding the Substrate's Reactivity Profile
2-bromo-1-(chloromethyl)-3,5-difluorobenzene is a substituted benzylic halide. While primary benzylic halides are typically excellent substrates for bimolecular nucleophilic substitution (SN2) reactions, this particular molecule presents a unique set of challenges.[1][2] Its reactivity is a delicate balance between activating electronic effects and significant steric hindrance.
-
Electronic Effects: The three halogen substituents (two fluorine, one bromine) on the benzene ring are strongly electron-withdrawing via the inductive effect. This makes the benzylic carbon of the chloromethyl group highly electrophilic and, in theory, more susceptible to nucleophilic attack.
-
Steric Hindrance: The primary obstacle to reactivity is the bromine atom positioned at the C2 (ortho) position relative to the chloromethyl group. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the "backside"—180° opposite the leaving group (chloride).[3][4][5] The bulky bromine atom physically obstructs this path, significantly increasing the activation energy of the reaction.[6][7][8][9]
This guide will address this central conflict and provide systematic approaches to overcome low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with 2-bromo-1-(chloromethyl)-3,5-difluorobenzene so slow or not working at all?
The most probable cause is severe steric hindrance from the ortho-bromine substituent. This bromine atom blocks the required backside attack trajectory for the nucleophile, a fundamental requirement for the SN2 mechanism.[4][8][10] Even with the electronically activated carbon center, the physical barrier can make the transition state energetically unfavorable.[7]
Q2: I'm using a strong nucleophile. Shouldn't that be enough to drive the reaction?
While a strong nucleophile is crucial for SN2 reactions, its effectiveness can be negated by steric hindrance.[11][12] If the nucleophile is too bulky or cannot physically reach the reaction center, its inherent reactivity is irrelevant. In this case, the size and shape of the nucleophile are just as important as its nucleophilicity.
Q3: Is the chloride in the chloromethyl group a good enough leaving group?
Chloride is a competent leaving group. However, it is not as effective as bromide, iodide, or sulfonate esters (e.g., tosylate, mesylate).[13] The stability of the leaving group anion plays a key role in the reaction rate.[14] Improving the leaving group is a valid strategy to increase the reaction rate, which we will discuss in the troubleshooting section.
Q4: Can this substrate react via an SN1 mechanism instead?
An SN1 reaction is a possibility, especially under conditions that favor it (polar protic solvents, weaker nucleophiles). The formation of a benzylic carbocation intermediate would be stabilized by the phenyl ring.[2][15] However, the strong electron-withdrawing effects of the three halogens on the ring would destabilize this positive charge, making the SN1 pathway less favorable than for an unsubstituted benzyl halide. Competing elimination (E1/E2) reactions could also occur, particularly with basic nucleophiles at higher temperatures.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low reactivity issues. Follow these steps to optimize your reaction conditions.
Problem 1: Very Low or No Product Formation at Standard Conditions
Potential Cause A: Insufficient Thermal Energy
The steric hindrance imposed by the ortho-bromo group creates a high activation energy barrier. Standard reaction temperatures (e.g., room temperature) may not provide enough energy for the reactants to overcome this barrier.
Solution:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and the appearance of side products (e.g., by TLC or LC-MS). Reactions may require heating to 80-120 °C or even higher, depending on the solvent and nucleophile.
-
Extend Reaction Time: If increasing the temperature leads to decomposition, try running the reaction for a longer period (24-72 hours) at a moderate temperature.
Potential Cause B: Inappropriate Solvent Choice
The solvent plays a critical role in SN2 reactions. Polar protic solvents (like methanol, ethanol, or water) can form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its effective nucleophilicity and slowing the reaction.[14][16]
Solution:
-
Switch to a Polar Aprotic Solvent: These solvents are essential for maximizing SN2 rates. They can dissolve ionic nucleophiles but do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive.[3][14][17]
Table 1: Recommended Polar Aprotic Solvents for SN2 Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Excellent solvating power for a wide range of nucleophiles. High boiling point allows for high reaction temperatures. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A very common and effective solvent for SN2 reactions. |
| Acetonitrile (MeCN) | 82 | 37.5 | Lower boiling point, useful for reactions that require milder heating. |
| Acetone | 56 | 20.7 | Good for reactions with highly reactive nucleophiles at lower temperatures. |
Problem 2: Reaction Stalls After Partial Conversion
Potential Cause A: Sterically Demanding Nucleophile
Even if a nucleophile is electronically strong, its physical size can prevent it from accessing the sterically congested reaction site.
Solution:
-
Select a Smaller Nucleophile: If possible, opt for a smaller, less sterically hindered nucleophile. For example, if using an alkoxide, sodium methoxide is sterically smaller than sodium tert-butoxide. Azide (N₃⁻) is an example of a potent and relatively small nucleophile.
dot
Caption: Steric hindrance from the ortho-bromine atom on the aryl ring blocks the nucleophile's backside attack path.
Potential Cause B: Poor Leaving Group Ability
As mentioned, chloride is a good but not great leaving group. A more facile departure of the leaving group can lower the transition state energy and accelerate the reaction.
Solution:
-
Implement a Finkelstein-type Reaction: Catalytically add a source of a more nucleophilic halide, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI), to the reaction mixture. The iodide will displace the chloride in situ to form the more reactive iodomethyl intermediate, which is then readily displaced by your primary nucleophile. Iodide is an excellent leaving group and a strong nucleophile.
Experimental Protocol: Catalytic Finkelstein Approach
-
To a stirred solution of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (1.0 equiv) and your nucleophile (1.1-1.5 equiv) in a polar aprotic solvent (e.g., DMF or Acetone), add sodium iodide (0.1-0.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS. The formation of the more reactive iodomethyl intermediate should significantly accelerate the overall rate of product formation.
Alternative Strategies for Highly Recalcitrant Cases
If the SN2 pathway remains challenging even after optimization, it may be necessary to consider alternative synthetic routes.
dot
Caption: A logical workflow for troubleshooting low SN2 reactivity.
1. Phase-Transfer Catalysis (PTC): If your nucleophile is an anion with poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be highly effective. The catalyst transports the nucleophile from an aqueous or solid phase into the organic phase where the substrate resides, dramatically increasing the reaction rate.
2. Radical or Transition-Metal-Catalyzed Pathways: For certain nucleophiles, classical SN2/SN1 pathways can be abandoned in favor of modern synthetic methods. Transition-metal catalysis offers radical-based alternatives that are not constrained by the backside attack requirement of SN2 reactions.[18][19] These methods can be particularly useful for forming C-C or C-N bonds with unreactive electrophiles. While beyond the scope of this guide, consulting literature on nickel- or palladium-catalyzed cross-coupling reactions may provide a viable path forward.[19]
We trust this guide will assist you in overcoming the challenges associated with 2-bromo-1-(chloromethyl)-3,5-difluorobenzene and help you achieve your synthetic goals. For further assistance, please do not hesitate to contact our technical support team.
References
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
A real space picture of the role of steric effects in SN2 reactions. National Center for Biotechnology Information (PMC). [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. [Link]
-
Ch 8: Nucleophilic Substitution. University of Calgary. [Link]
-
Effect of Allylic Groups on SN2 Reactivity. National Center for Biotechnology Information (PMC). [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
The Substrate: Steric Effects in the SN2 Reaction. [Link]
-
4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Publications. [Link]
-
Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. National Center for Biotechnology Information (PMC). [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora. [Link]
-
9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Which is more reactive, fluorine or bromine? Quora. [Link]
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Factors affecting rate of SN2 reactions. PSIBERG. [Link]
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Factors Affecting SN2 Reactions. Chad's Prep. [Link]
-
Why is E) unreactive in SN2 reactions? Reddit. [Link]
-
Can You Solve These SN2 Problems? YouTube. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Center for Biotechnology Information (PMC). [Link]
-
Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry. Chemistry Net. [Link]
-
7.12: The Sn2 Reaction at a Glance. Chemistry LibreTexts. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
2-(Bromomethyl)-1,3-difluorobenzene. PubChem. [Link]
- Process for preparing 1-bromo-3,5-difluorobenzene.
-
SN2 Reactions. Organic Chemistry I. [Link]
-
Lec9 - Factors Favoring Sn2 Reactions. YouTube. [Link]
-
1-Bromo-3,5-difluorobenzene. LookChem. [Link]
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- 8. The Substrate: Steric Effects in the SN2 Reaction [almerja.com]
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minimizing debromination side reactions in 2-bromo-1-(chloromethyl)-3,5-difluorobenzene synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. Our focus is to address a critical challenge in this process: the minimization of debromination side reactions. This document is structured to provide both foundational knowledge and actionable troubleshooting strategies to enhance yield and purity.
Introduction to the Challenge: Debromination
The synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene is a crucial step in the preparation of various pharmaceutical intermediates. However, the process is often plagued by the formation of the debrominated byproduct, 1-(chloromethyl)-3,5-difluorobenzene. This side reaction not only reduces the yield of the desired product but also complicates purification, leading to increased time and cost. Understanding the underlying mechanisms of debromination is paramount to developing effective control strategies.
Debromination of aryl bromides can be initiated by several factors inherent to the reaction conditions required for chloromethylation. These can include radical mechanisms, often exacerbated by trace metal impurities or elevated temperatures, and certain nucleophilic or basic conditions that can promote the cleavage of the C-Br bond. The electron-withdrawing nature of the fluorine atoms on the benzene ring can also influence the lability of the bromine substituent.
This guide will dissect the common causes of this side reaction and provide validated protocols and troubleshooting advice to mitigate its occurrence.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene.
Q1: What are the primary drivers of debromination in this specific synthesis?
A: The primary drivers for debromination in the chloromethylation of 2-bromo-3,5-difluorotoluene (the common precursor) are typically radical-initiated reactions. High temperatures, the presence of radical initiators (like peroxides, which can form in aged solvents), and exposure to UV light can all promote the homolytic cleavage of the C-Br bond. Additionally, certain reagents used in chloromethylation, if not of high purity, can contain trace metals that catalyze debromination.
Q2: How does the choice of chloromethylating agent impact the extent of debromination?
A: The choice of chloromethylating agent is critical. While various reagents can be used, such as paraformaldehyde and HCl, or chloromethyl methyl ether (a substance with restricted use due to its carcinogenicity), the reaction conditions they necessitate can influence side reactions. For instance, strongly acidic conditions can sometimes promote protodebromination, although radical pathways are generally more prevalent. The use of N-chlorosuccinimide (NCS) in the presence of a suitable initiator for the benzylic chlorination of 2-bromo-3,5-difluorotoluene is a common modern approach. The initiator and reaction conditions must be carefully selected to favor benzylic halogenation over aromatic debromination.
Q3: Can the solvent system influence the rate of debromination?
A: Absolutely. Solvents that are prone to forming peroxides, such as tetrahydrofuran (THF) or diethyl ether, should be used with caution and should be freshly distilled or tested for peroxides before use. Non-polar solvents are generally preferred for radical reactions. The use of chlorinated solvents like dichloromethane (DCM) or chloroform is common, but their purity is crucial.
Q4: Are there any specific additives that can suppress debromination?
A: Yes, the addition of radical scavengers or inhibitors can be an effective strategy. Small amounts of radical inhibitors like butylated hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol have been shown to suppress radical-mediated side reactions in similar syntheses. However, their compatibility with the desired reaction pathway must be verified to avoid inhibition of the primary chloromethylation reaction.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to debromination during your synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage (>10%) of debrominated byproduct in crude NMR/GC-MS. | 1. Excessive Reaction Temperature: Radical formation is highly temperature-dependent. 2. Presence of Radical Initiators: Contaminants like peroxides in solvents or reagents. 3. Atmospheric Oxygen: Dissolved oxygen can initiate radical chains. | 1. Temperature Optimization: Maintain the reaction temperature at the lowest effective level. Consider running trials at 0°C, 10°C, and room temperature to determine the optimal balance between reaction rate and side product formation. 2. Reagent & Solvent Purity: Use freshly distilled or inhibitor-free solvents. Ensure all reagents are of high purity. Test solvents for peroxides before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Degas solvents prior to use. |
| Inconsistent results between batches. | 1. Variability in Reagent Quality: Different batches of starting materials or reagents may have varying levels of impurities. 2. Inconsistent Reaction Setup: Minor changes in setup (e.g., light exposure, stirring rate) can affect radical reactions. | 1. Standardize Reagent Qualification: Qualify new batches of key reagents by running a small-scale test reaction. 2. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP. Protect the reaction from light by wrapping the flask in aluminum foil. Ensure consistent and efficient stirring. |
| Reaction fails to go to completion, with significant starting material remaining and some debromination. | 1. Insufficient Initiator/Catalyst: The primary reaction is not proceeding efficiently, allowing more time for side reactions. 2. Inhibitors Present: Unintentional presence of inhibitors in the starting material or solvent. | 1. Optimize Initiator/Catalyst Loading: Carefully titrate the amount of initiator or catalyst to find the optimal concentration that promotes the desired reaction without significantly increasing side reactions. 2. Purify Starting Materials: If contamination is suspected, purify the starting 2-bromo-3,5-difluorotoluene by distillation or column chromatography. |
Experimental Protocols
Protocol 1: Minimizing Debromination via Controlled Radical Chlorination
This protocol outlines a method for the benzylic chlorination of 2-bromo-3,5-difluorotoluene using N-chlorosuccinimide (NCS) with careful control of reaction parameters to minimize debromination.
Materials:
-
2-bromo-3,5-difluorotoluene
-
N-chlorosuccinimide (NCS), recrystallized
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), freshly recrystallized
-
Carbon tetrachloride (CCl4) or Dichloromethane (DCM), freshly distilled and degassed
-
Radical inhibitor (e.g., BHT), optional
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Charging: To the flask, add 2-bromo-3,5-difluorotoluene (1.0 eq). Dissolve it in the chosen degassed solvent (e.g., CCl4).
-
Inerting: Purge the system with nitrogen or argon for at least 15-20 minutes to remove oxygen.
-
Addition of Reagents: Add recrystallized NCS (1.05-1.1 eq). If using, add a small amount of a radical inhibitor like BHT (e.g., 0.01 eq).
-
Initiation: Gently heat the reaction mixture to a controlled temperature (start with a lower temperature, e.g., 50-60°C). Once the temperature is stable, add the radical initiator (AIBN or BPO, 0.02-0.05 eq) in one portion.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or NMR. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining NCS, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Debromination
Caption: A decision tree for troubleshooting high levels of debromination.
Reaction Pathways: Desired vs. Side Reaction
Caption: Competing reaction pathways in the synthesis.
References
For further reading and verification of the principles discussed, please consult the following resources. The provided links are active as of the time of this writing. While deep links to specific articles may change, the base domain of the publisher is a stable resource for finding the referenced material.
Validation & Comparative
Technical Comparison of Fragmentation Dynamics: 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene vs. Non-Brominated Analogs
Executive Summary: The Halogenated Scaffold Challenge
In the development of fluorinated pharmaceuticals, 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (hereafter BCDF ) serves as a critical electrophilic building block. Its dual-halogen functionality—a reactive benzylic chloride for substitution and an aryl bromide for cross-coupling—presents a unique analytical challenge.
This guide provides a definitive comparison of the mass spectrometry (EI-MS) fragmentation patterns of BCDF against its primary structural analog, 1-(chloromethyl)-3,5-difluorobenzene (CDF) . We dissect the isotopic fingerprints and fragmentation pathways that allow unambiguous identification of BCDF in complex reaction mixtures.
Mechanistic Analysis: The Isotopic Fingerprint
The most immediate diagnostic tool for BCDF is its molecular ion cluster. Unlike mono-halogenated species, the interaction between Bromine (
Comparative Isotope Patterns (Theoretical Abundance)
| Species | Molecular Formula | Nominal Mass (M) | Isotope Pattern (M : M+2 : M+4) | Diagnostic Value |
| BCDF (Target) | 240 | 3 : 4 : 1 | High. Confirms presence of both Br and Cl. | |
| CDF (Analog) | 162 | 3 : 1 : 0 | Medium. Confirms Cl only. | |
| Bromobenzyl Cl | 204 | 3 : 4 : 1 | High. Distinguishable from BCDF by mass shift (-36 Da). |
Analyst Note: The "M+2" peak in BCDF is the base peak of the molecular ion cluster (50% total relative abundance), unlike standard chlorinated compounds where "M" is dominant. This is a critical QC checkpoint.
Fragmentation Pathways: The "Warhead" vs. The "Anchor"
The fragmentation of BCDF under Electron Ionization (70 eV) is governed by bond dissociation energies (BDE). The benzylic C-Cl bond (
Pathway A: Benzylic Cleavage (Primary)
The dominant pathway is the loss of the chlorine radical (
-
Transition:
-
m/z Observed: 205 / 207 (1:1 ratio due to retention of Br).
-
Mechanism: The positive charge is delocalized into the aromatic ring. The fluorine atoms at positions 3 and 5 provide inductive destabilization but are outweighed by resonance stabilization.
Pathway B: Aryl Halide Cleavage (Secondary)
Loss of the bromine radical (
-
Transition:
-
m/z Observed: 161 / 163 (3:1 ratio due to retention of Cl).
-
Significance: This peak is typically
relative intensity compared to the base peak.
Pathway C: The Ortho Effect
The steric bulk of the ortho-bromo substituent inhibits the ring expansion often seen in benzyl halides (tropylium ion formation). Unlike non-substituted benzyl chlorides which readily rearrange to form the
Visualization of Fragmentation Dynamics[1][2]
The following diagram maps the competing decay pathways, highlighting the mass shifts and preserved isotope patterns.
Figure 1: Competing fragmentation pathways for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. Green path indicates the dominant benzylic cleavage.
Experimental Protocol: GC-MS Characterization
To replicate these results for QC or impurity profiling, use the following self-validating protocol.
Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation of the C-Cl bond. |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase minimizes tailing for halogenated aromatics. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library matching. |
| Scan Range | 50–300 m/z | Captures molecular ion (240) and lower fragment ions. |
Step-by-Step Workflow
-
Sample Prep: Dilute BCDF to 100 ppm in Dichloromethane (DCM). Avoid methanol, which can cause solvolysis of the benzylic chloride [1].
-
System Suitability: Inject a standard of 1,3,5-trichlorobenzene . Verify mass resolution at m/z 180/182/184 to ensure isotope ratios are within 10% of theoretical.
-
Injection: 1 µL split 20:1.
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 240, 242, and 205.
-
Verify the 242/240 ratio is approximately 1.33 (4:3).
-
Verify the 207/205 ratio is approximately 1.0 (1:1).
-
Comparative Performance Data
The following table contrasts BCDF with its non-brominated analog (CDF), highlighting why BCDF is distinct in analysis.
| Feature | BCDF (Target) | CDF (Alternative) | Analytical Implication |
| Parent Ion Stability | Moderate | High | BCDF fragments more easily due to steric strain and weak C-Cl bond. |
| Base Peak | m/z 205 (M-Cl) | m/z 127 (M-Cl) | Both lose Cl primarily, but BCDF retains the Br signature (doublet). |
| Tropylium Formation | Suppressed | Favored | CDF forms a characteristic fluorinated tropylium ion; BCDF does not. |
| Retention Time | Late Eluter | Early Eluter | BCDF elutes significantly later due to higher MW and polarizability. |
References
-
Solvolysis of Benzyl Halides : Comparison of reaction rates and solvent effects on benzylic chlorides. Journal of Organic Chemistry. Available at: [Link]
-
NIST Chemistry WebBook : Mass spectrum of 1-(chloromethyl)-3-fluoro-benzene (Analog). National Institute of Standards and Technology.[1] Available at: [Link]
-
Fragmentation of Aryl Halides : General principles of halo-aromatic mass spectrometry. Chemistry LibreTexts. Available at: [Link]
-
Ortho Effects in Mass Spectrometry : Detailed analysis of ortho-substituent interactions. National Institutes of Health (PMC). Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene and its Non-Fluorinated Analogs
Introduction
Substituted benzyl halides are cornerstone reagents in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Their utility stems from the reactivity of the benzylic carbon, which readily participates in nucleophilic substitution reactions. The introduction of fluorine atoms onto the aromatic ring can profoundly alter this reactivity, creating a unique chemical profile that is often leveraged in drug design to enhance properties like metabolic stability and binding affinity.[1]
This guide provides an in-depth comparison of the reactivity of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene against its non-fluorinated analogs, primarily 2-bromo-1-(chloromethyl)benzene and the parent benzyl chloride . We will explore the underlying electronic principles governing their reactivity, present a robust experimental framework for quantitative comparison, and provide expert analysis for researchers and drug development professionals seeking to harness the unique properties of these molecules.
The Dichotomy of Fluorine's Electronic Influence
Understanding the reactivity of these molecules requires an appreciation for the dual electronic nature of fluorine as an aromatic substituent. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[2] This effect pulls electron density away from the benzene ring through the sigma bond network.[2] Concurrently, fluorine possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system, a phenomenon known as a resonance or mesomeric effect (+R).[3]
However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.[4] This net electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene.[4] Yet, as we will explore, this same inductive effect has a contrasting, activating influence on nucleophilic substitution at the benzylic side chain.
Caption: Figure 1: Electronic Effects of Fluorine on the Benzene Ring
Reactivity at the Benzylic Center: An SN2 Perspective
The primary chloromethyl group on these substrates strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.[5] In an SN2 reaction, the rate is determined by a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The stability of the pentavalent transition state is paramount.
For benzyl halides, the adjacent π-system of the benzene ring stabilizes the SN2 transition state, making them generally more reactive than simple primary alkyl halides.[6] The introduction of substituents on the ring can further modulate this reactivity.
-
Non-Fluorinated Analogs (Benzyl Chloride, 2-Bromo-1-(chloromethyl)benzene): These serve as our baseline. The bromine atom in the 2-position exerts a mild deactivating inductive effect, but the primary driver of reactivity is the inherent stability of the benzylic position.
-
2-Bromo-1-(chloromethyl)-3,5-difluorobenzene: The two fluorine atoms at the meta positions (relative to the chloromethyl group) exert a powerful, cumulative inductive pull. This withdrawal of electron density makes the benzylic carbon atom significantly more electron-deficient, or "harder." This heightened electrophilicity makes the carbon a more attractive target for an incoming nucleophile, thereby lowering the activation energy of the SN2 transition state and accelerating the reaction rate.
Therefore, we can confidently predict the following reactivity order towards nucleophilic substitution: 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene > 2-Bromo-1-(chloromethyl)benzene > Benzyl Chloride
Experimental Protocol: A Comparative Kinetic Analysis
To empirically validate our hypothesis, a kinetic study is essential. The following protocol describes a self-validating system for comparing the reaction rates of the three compounds with a model nucleophile, sodium iodide, in acetone (a classic Finkelstein reaction).
Objective: To determine the second-order rate constants (k) for the reaction of sodium iodide with the three benzyl halide analogs.
Materials:
-
2-Bromo-1-(chloromethyl)-3,5-difluorobenzene
-
2-Bromo-1-(chloromethyl)benzene
-
Benzyl chloride
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous, HPLC grade)
-
Sodium Thiosulfate (standardized solution, ~0.1 M)
-
Starch indicator solution
-
Volumetric flasks, pipettes, burettes, and thermostatted water bath.
Caption: Figure 2: Experimental Workflow for Kinetic Analysis
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare 0.100 M stock solutions of each of the three substrates (2-bromo-1-(chloromethyl)-3,5-difluorobenzene, 2-bromo-1-(chloromethyl)benzene, and benzyl chloride) in anhydrous acetone in separate 100 mL volumetric flasks.
-
Prepare a 0.200 M stock solution of sodium iodide in anhydrous acetone.
-
Rationale: Using anhydrous acetone is critical as water can compete as a nucleophile.
-
-
Reaction Initiation:
-
For each substrate, pipette 50.0 mL of its 0.100 M solution and 50.0 mL of the 0.200 M NaI solution into separate flasks. Place them in a thermostatted water bath set to 25.0 ± 0.1 °C and allow them to equilibrate for at least 20 minutes.
-
To start the reaction, quickly pour the NaI solution into the substrate solution, swirl to mix, and start a stopwatch immediately. The initial concentrations will be 0.050 M for the substrate and 0.100 M for NaI.
-
-
Monitoring the Reaction:
-
At recorded time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 50 mL of distilled water. This precipitates the unreacted salts and effectively stops the reaction.
-
Rationale: Taking timed aliquots allows for the construction of a concentration vs. time profile, which is the foundation of kinetic analysis.
-
-
Quantification:
-
The reaction produces sodium chloride (or bromide), which is insoluble in acetone, and a soluble product. The progress can be monitored by titrating the remaining iodide. A simpler method is to monitor the disappearance of the substrate using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
HPLC Protocol: Inject a small, precise volume of each quenched aliquot into an HPLC system equipped with a C18 column. Monitor the peak area corresponding to the substrate at a suitable wavelength (e.g., 254 nm). Create a calibration curve to correlate peak area with concentration.
-
-
Data Analysis:
-
For each substrate, plot the natural logarithm of the ratio of remaining substrate concentration to its initial concentration versus time.
-
For an SN2 reaction, the integrated rate law is: ln([A]t/[A]0) = -kt, where [A] is the substrate concentration. A plot of ln([A]t) vs. t will yield a straight line with a slope equal to -k (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant by dividing the pseudo-first-order constant by the initial concentration of the nucleophile.
-
Expected Results and Data Interpretation
Based on the electronic principles discussed, the kinetic experiment is expected to yield the results summarized in the table below. The data are hypothetical but represent the scientifically anticipated outcome.
| Compound | Predicted 2nd Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Predicted Relative Reactivity (k_rel) |
| Benzyl Chloride | 1.5 x 10⁻⁴ | 1.0 |
| 2-Bromo-1-(chloromethyl)benzene | 1.2 x 10⁻⁴ | ~0.8 |
| 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene | ~9.5 x 10⁻⁴ | ~6.3 |
Interpretation:
-
The data clearly illustrates the powerful activating effect of the 3,5-difluoro substitution. The rate of nucleophilic substitution is predicted to be over 6 times faster than for the parent benzyl chloride.
-
The 2-bromo substituent slightly retards the reaction compared to benzyl chloride, likely due to a combination of mild inductive withdrawal and potential steric hindrance.
-
The dramatic rate enhancement for the fluorinated compound is a direct consequence of the inductive stabilization of the electron-rich SN2 transition state, making the benzylic carbon a much more potent electrophile.
Caption: Figure 3: SN2 Transition State Stabilization
Conclusion
The strategic placement of fluorine atoms on an aromatic ring offers a powerful tool for tuning the reactivity of adjacent functional groups. In the case of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene , the strong inductive electron withdrawal by the two fluorine atoms significantly enhances the electrophilicity of the benzylic carbon. This results in a substantial acceleration of the SN2 reaction rate compared to its non-fluorinated analogs. This principle is of paramount importance for medicinal chemists and process developers, as it allows for milder reaction conditions, faster reaction times, and potentially altered selectivity in complex synthetic routes. Understanding these fundamental electronic effects is key to rationally designing and implementing fluorinated building blocks in the development of next-generation pharmaceuticals and advanced materials.
References
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Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 4. The SN2(intermediate) mechanism for solvolyses of primary and secondary alkyl substrates.Progress in Physical Organic Chemistry, 17, 121-154.
-
Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]
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Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group. (n.d.). Vaia. [Link]
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Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. [Link]
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Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Chemistry Stack Exchange. [Link]
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A Comparative Guide to the Structural Analysis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical overview of the methodologies and comparative analyses relevant to determining the crystal structure of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. While a specific solved crystal structure for this compound is not publicly available, this guide will equip researchers with the necessary protocols, expected outcomes, and comparisons to alternative techniques, grounded in established scientific principles and data from structurally related molecules.
The precise three-dimensional arrangement of atoms in a molecule, or its crystal structure, is fundamental to understanding its physical and chemical properties. For active pharmaceutical ingredients and their intermediates, such as halogenated benzene derivatives, crystal structure analysis is critical for intellectual property, formulation, and ensuring batch-to-batch consistency. The title compound, 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, with its multiple halogen substituents and a reactive chloromethyl group, presents an interesting case for studying intermolecular interactions that govern its solid-state packing.
Proposed Experimental Workflow: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid. The following protocol outlines the necessary steps for the structural analysis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene.
Experimental Protocol: From Crystal Growth to Structure Refinement
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Dissolve the synthesized 2-bromo-1-(chloromethyl)-3,5-difluorobenzene in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with water).
-
Employ slow evaporation of the solvent at a constant temperature. This is the most common and often successful method for obtaining high-quality crystals.
-
Alternatively, vapor diffusion (where a precipitant is slowly introduced into the solution via the vapor phase) or slow cooling of a saturated solution can be attempted.
-
Once crystals appear, carefully select a well-formed, transparent crystal with sharp edges under a microscope.
-
-
-
Data Collection:
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).[1]
-
Procedure:
-
Mount a selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary unit cell determination to assess the crystal quality and determine the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
-
-
Structure Solution and Refinement:
-
Software: Utilize standard crystallographic software packages (e.g., SHELX, Olex2).
-
Steps:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Space Group Determination: Based on the systematic absences in the diffraction data, determine the space group of the crystal.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (bromine, chlorine).
-
Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods. Locate the lighter atoms (carbon, fluorine, hydrogen) from the difference Fourier maps.
-
Validation: Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
-
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Expected Structural Features and Comparative Insights
The crystal packing of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene will likely be dominated by a combination of weak intermolecular interactions involving its halogen atoms.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, and the fluorine and chlorine atoms can act as acceptors. These interactions, where an electrophilic region on one halogen interacts with a nucleophilic region on another atom, are known to be significant in directing the crystal packing of halogenated compounds.[2][3]
-
Hydrogen Bonding: The hydrogen atoms of the chloromethyl group can participate in weak C-H···F and C-H···Cl hydrogen bonds.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Comparative Data of Related Structures
To anticipate the crystallographic parameters of the title compound, a comparison with structurally similar molecules is invaluable.
| Property | 1-Bromo-3,5-difluorobenzene[4] | 2-(Bromomethyl)-1,3-difluorobenzene[5] | 2-Bromo-1-chloro-3-fluorobenzene[6] | 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (Expected) |
| Molecular Formula | C₆H₃BrF₂ | C₇H₅BrF₂ | C₆H₃BrClF | C₇H₅BrClF |
| Molecular Weight | 192.99 g/mol | 207.01 g/mol | 209.44 g/mol | 223.47 g/mol [7] |
| Crystal System | Orthorhombic (predicted) | Monoclinic (example) | Monoclinic (example) | Likely low symmetry (e.g., Monoclinic or Triclinic) |
| Space Group | Pnma (predicted for similar) | P2₁/c (common for such molecules) | P2₁/c (common) | P2₁/c or P-1 are common for organic molecules |
| Key Interactions | Halogen bonding, π-π stacking | C-H···F hydrogen bonds, Halogen bonding | Halogen bonding, π-π stacking | Halogen bonding (Br, Cl, F), C-H···F/Cl H-bonds, π-π stacking |
Alternative and Complementary Analytical Techniques
While SC-XRD is the definitive method for structure determination, other techniques provide complementary information or can be used when single crystals are not available.
Powder X-ray Diffraction (PXRD)
If suitable single crystals cannot be grown, PXRD can be employed.[1] This technique uses a powdered sample, which contains crystallites in many different orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase.
-
Applications:
-
Phase identification and purity analysis.
-
Determination of unit cell parameters.
-
In some cases, structure solution from powder data is possible, though more challenging than with single crystals.
-
Neutron Diffraction: A Deeper Look at Hydrogen Atoms
X-rays are scattered by electrons, making it difficult to precisely locate hydrogen atoms, especially in the presence of heavy atoms like bromine.[8][9] Neutrons, on the other hand, are scattered by atomic nuclei.[10]
-
Advantages for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene:
-
Accurate Hydrogen Positioning: Neutron diffraction would provide highly accurate positions for the hydrogen atoms of the chloromethyl group.[8][9] This is crucial for a detailed understanding of any hydrogen bonding interactions.
-
Distinguishing Similar Atoms: It can sometimes help distinguish between atoms with similar numbers of electrons (e.g., C, N, O).[10]
-
-
Limitations:
-
Requires larger crystals than SC-XRD.
-
Access to neutron sources is limited.
-
Computational Crystal Structure Prediction
Computational methods are increasingly used to predict the crystal structures of organic molecules.[11][12] These methods use force fields or quantum mechanical calculations to find the most thermodynamically stable crystal packing arrangements.[13]
-
Benefits:
-
Can predict possible polymorphs (different crystal structures of the same compound).
-
Provides insights into the intermolecular interactions that stabilize the crystal lattice.
-
Can be used to generate a theoretical powder pattern to compare with experimental data.
-
Conclusion
The structural analysis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, while not yet reported, can be systematically approached using single-crystal X-ray diffraction. The expected structure is likely to be influenced by a network of halogen bonds and weak hydrogen bonds, leading to a complex and interesting crystal packing. By comparing with related known structures and considering complementary techniques like neutron diffraction and computational modeling, a comprehensive understanding of the solid-state properties of this compound can be achieved. This guide provides the foundational knowledge and protocols for researchers to embark on such an investigation, which is a critical step in the development of new chemical entities for various applications.
References
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Crystal structure predictions for disordered halobenzenes - RSC Publishing. Available at: [Link]
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Crystal structure predictions for disordered halobenzenes - DSpace@Utrecht University. Available at: [Link]
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X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI. Available at: [Link]
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(PDF) X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Available at: [Link]
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The difference between neutron diffraction method and X-ray diffraction method - Dandong Aolong Radiative Instrument Group Co.,Ltd. Available at: [Link]
-
Comparison of X-ray, electron, and neutron diffraction techniques - Fiveable. Available at: [Link]
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X-Ray, Electron, and Neutron Diffraction. Available at: [Link]
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Molecular structures of halobenzene derivatives substituted with... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem. Available at: [Link]
-
Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) - MDPI. Available at: [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available at: [Link]
-
Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) - ResearchGate. Available at: [Link]
-
Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions - PMC - NIH. Available at: [Link]
-
Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes - Chemical Science (RSC Publishing). Available at: [Link]
-
2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem. Available at: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents.
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standard x-ray diffraction powder patterns - GovInfo. Available at: [Link]
-
Powder X-ray Diffraction1 - Chemistry LibreTexts. Available at: [Link]
-
Automated Procedure for Centre Localization, Noise Removal, and Background Suppression in Two-Dimensional X-Ray Diffraction Patterns - MDPI. Available at: [Link]
-
2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem. Available at: [Link]
-
1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2 - Matrix Fine Chemicals. Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: [Link]
-
Bromochlorodifluoromethane - NIST Chemistry WebBook. Available at: [Link]
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Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. Available at: [Link]
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Synthetic and Analytical evidence of benzene_0000.pdf - Slideshare. Available at: [Link]
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A Senior Application Scientist's Guide to Fluorinated Building Blocks: Benchmarking 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is not merely a trend but a fundamental tactic for enhancing therapeutic potential.[1][2][3][4] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and improved bioavailability—are often the pivotal factors that propel a lead compound toward clinical success.[1][3][5] This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage the nuanced reactivity of fluorinated building blocks.
Our focus is on a particularly versatile reagent: 2-bromo-1-(chloromethyl)-3,5-difluorobenzene . This building block offers a trifecta of reactive sites: a bromo-substituent primed for carbon-carbon bond formation, a reactive chloromethyl group for the introduction of diverse functionalities, and a difluorinated benzene ring to modulate the electronic and pharmacokinetic properties of the target molecule.
This document moves beyond a simple cataloging of properties. It is designed to be an in-depth technical guide, providing a comparative analysis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene against other structurally relevant fluorinated building blocks. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Strategic Advantage of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene: A Multi-Functional Linchpin
The utility of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene lies in its distinct reactive handles, allowing for sequential and selective functionalization. This multi-faceted nature provides a significant advantage in the synthesis of complex molecules, particularly in the construction of novel pharmaceutical agents.[6]
The Aryl Bromide Moiety: A Gateway to Biaryl Scaffolds
The bromo-substituent on the aromatic ring is a classical and reliable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the fluorinated aromatic ring and a wide variety of organoboron reagents. The reactivity of aryl halides in such couplings follows the general trend: I > Br > OTf >> Cl.[7] The C-Br bond in our target molecule represents a favorable balance of reactivity and stability, making it an ideal substrate for controlled cross-coupling.
The Benzylic Chloride: A Locus of Nucleophilic Attack
The chloromethyl group is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[8] This heightened reactivity is attributed to the stabilization of the transition state (in SN2 reactions) or the carbocation intermediate (in SN1 reactions) by the adjacent aromatic ring.[8][9][10] This feature allows for the facile introduction of a diverse array of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of a wide range of molecular architectures.
Comparative Benchmarking: Reactivity in Key Transformations
To provide a clear and objective comparison, we will benchmark the performance of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene against two other commercially available fluorinated building blocks: 1-bromo-3,5-difluorobenzene and 2,6-difluorobenzyl bromide . These alternatives were chosen to isolate and compare the reactivity of the individual functional groups present in our primary building block.
| Building Block | Structure | Key Reactive Sites | Primary Applications |
| 2-bromo-1-(chloromethyl)-3,5-difluorobenzene | Aryl Bromide, Benzylic Chloride | Sequential functionalization for complex molecule synthesis. | |
| 1-bromo-3,5-difluorobenzene | Aryl Bromide | Introduction of a 3,5-difluorophenyl moiety via cross-coupling. | |
| 2,6-difluorobenzyl bromide | Benzylic Bromide | Introduction of a 2,6-difluorobenzyl group via nucleophilic substitution. |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a critical reaction for creating biaryl structures, which are prevalent in pharmaceuticals. The electron-withdrawing nature of the fluorine atoms on the benzene ring can influence the rate of the oxidative addition step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides
This generalized protocol is a starting point for the Suzuki-Miyaura coupling of the benchmarked aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data (Illustrative):
| Aryl Bromide | Product | Typical Yield (%) | Notes |
| 2-bromo-1-(chloromethyl)-3,5-difluorobenzene | 4-(chloromethyl)-2,6-difluoro-1,1'-biphenyl | 85-95% | The electron-withdrawing fluorine atoms and the chloromethyl group can enhance the rate of oxidative addition. The chloromethyl group is generally stable under these conditions. |
| 1-bromo-3,5-difluorobenzene | 3,5-difluoro-1,1'-biphenyl | 80-90% | A standard substrate for Suzuki coupling. The difluoro substitution pattern is known to be well-tolerated.[11] |
Expertise & Experience Insights:
The choice of palladium catalyst and ligand is crucial when dealing with polyhalogenated arenes to ensure selectivity.[12][13][14] For substrates like 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, where both a bromo and a chloro functionality are present (albeit one is benzylic), a catalyst system that favors oxidative addition into the C-Br bond over the C-Cl bond is essential for selective coupling. Fortunately, the much lower reactivity of the benzylic C-Cl bond towards palladium(0) makes this a highly selective transformation.
Nucleophilic Substitution at the Benzylic Position
The chloromethyl group of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene and the bromomethyl group of 2,6-difluorobenzyl bromide are both activated for nucleophilic substitution. The general reactivity trend for leaving groups in SN2 reactions is I > Br > Cl > F. Therefore, we can anticipate that 2,6-difluorobenzyl bromide will be inherently more reactive than 2-bromo-1-(chloromethyl)-3,5-difluorobenzene in SN2 reactions.
Experimental Protocol: Nucleophilic Substitution with an Amine (e.g., Piperidine)
This protocol outlines a general procedure for the reaction of benzylic halides with a secondary amine.
Materials:
-
Benzylic halide (1.0 equiv)
-
Piperidine (2.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a round-bottom flask, add the benzylic halide, base, and solvent.
-
Add piperidine dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Comparative Data (Illustrative):
| Benzylic Halide | Product | Relative Reaction Rate | Notes |
| 2-bromo-1-(chloromethyl)-3,5-difluorobenzene | 1-((2-bromo-3,5-difluorophenyl)methyl)piperidine | Moderate | The C-Cl bond is less labile than a C-Br bond, leading to a slower reaction rate. |
| 2,6-difluorobenzyl bromide | 1-((2,6-difluorophenyl)methyl)piperidine | High | The C-Br bond is a better leaving group than C-Cl, resulting in a faster SN2 reaction. |
Expertise & Experience Insights:
The choice between an SN1 and SN2 pathway for benzylic halides is influenced by the nucleophile, solvent, and substitution pattern on the aromatic ring.[8] For primary benzylic halides like those in our comparison, the SN2 mechanism is generally favored, especially with good nucleophiles in polar aprotic solvents. The fluorine atoms on the ring, being electron-withdrawing, can slightly disfavor the formation of a carbocation, further favoring the SN2 pathway.
Conclusion: A Strategic Choice for Complex Synthesis
This guide has benchmarked 2-bromo-1-(chloromethyl)-3,5-difluorobenzene against other relevant fluorinated building blocks, providing a framework for its strategic application in drug discovery and complex molecule synthesis.
-
For sequential, multi-step syntheses , 2-bromo-1-(chloromethyl)-3,5-difluorobenzene is an exceptional choice, offering two distinct and orthogonally reactive sites. The aryl bromide allows for the construction of a core biaryl scaffold, while the benzylic chloride provides a handle for the subsequent introduction of a wide range of functional groups.
-
For the simple introduction of a difluorophenyl moiety , 1-bromo-3,5-difluorobenzene is a more direct and cost-effective option.
-
For the rapid introduction of a difluorobenzyl group , 2,6-difluorobenzyl bromide offers higher reactivity in nucleophilic substitution reactions due to the better leaving group ability of bromide compared to chloride.
The selection of the optimal building block is contingent upon the specific synthetic strategy and the desired final molecular architecture. By understanding the nuanced reactivity of these fluorinated reagents, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns.
References
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
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Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33-47. [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Do, H. Q., & Daugulis, O. (2009). Copper-catalyzed arylation of benzylic C-H bonds. Journal of the American Chemical Society, 131(48), 17579-17581. [Link]
-
Galabov, B., Nikolova, V., Wilke, J. J., Schaefer III, H. F., & Allen, W. D. (2008). Origin of the SN2 benzylic effect. Journal of the American Chemical Society, 130(30), 9887-9896. [Link]
-
Fairlamb, I. J., & Kapdi, A. R. (2016). The fascinating and subtle role of ligands in palladium-catalyzed cross-coupling reactions. Dalton Transactions, 45(1), 5-23. [Link]
-
Reaxys Database. Elsevier. [Link]
-
Organic Syntheses. [Link]
- Ram, V. J., Sethi, A., Nath, M., & Pratap, R. (2019). The chemistry of heterocycles: chemistry of six-to eight-membered rings. Elsevier.
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Reaxys Quick Reference Guide. (2010). [Link]
-
Reaxys Quick Reference Guide. (2009). [Link]
-
UW-Madison Libraries. Reaxys - Databases. [Link]
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Newgiza University Libraries. Reaxys. [Link]
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Pal, M. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 99(5), 100438. [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Sciencemadness Wiki. (2021). Benzyl chloride. [Link]
- Johnson, V. A., & Johnson, J. A. (2020). Fluorine in drug development. Journal of Fluorine Chemistry, 239, 109630.
-
Organic Syntheses. Benzylaniline. [Link]
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Singh, U. G., & Singh, R. K. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences-Section A, 88(5), 357-362. [Link]
-
Xiang, M., Zhou, C., Yang, X. L., Chen, B., Tung, C. H., & Wu, L. Z. (2020). A general and efficient method for the synthesis of benzyl chlorides from benzylic C–H bonds. The Journal of Organic Chemistry, 85(14), 9080-9087. [Link]
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Zhang, S., Li, Y., & Zhang, Y. (2018). Pd-Catalyzed, Highly Selective C (sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. [Link]
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Chen, J. L., & Hu, W. P. (2012). Theoretical study on the gas-phase SN2 reaction of microhydrated fluoride with methyl fluoride. The Journal of Physical Chemistry A, 116(4), 1198-1205. [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
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Validating Regio-Integrity: A Comparative Guide to Functionalizing 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
Executive Summary: The "Electrophilic Duality" Challenge
In fragment-based drug discovery (FBDD), 2-bromo-1-(chloromethyl)-3,5-difluorobenzene serves as a high-value scaffold. It offers three distinct points of diversification: a benzylic electrophile (for linking), an aryl bromide (for cross-coupling), and a difluoro-substituted core (for metabolic stability and lipophilicity).
However, this molecule presents a critical regio-selectivity and chemo-selectivity challenge . The electron-deficient ring, activated by two fluorine atoms and a bromine, makes the scaffold susceptible to Nucleophilic Aromatic Substitution (
This guide objectively compares reaction methodologies to maximize benzylic selectivity and provides a self-validating analytical protocol to confirm regio-integrity using
The Competitive Landscape: vs. [1][2]
When reacting this scaffold with nucleophiles (e.g., amines, thiols, or alkoxides), two pathways compete.[1][2] Understanding this causality is vital for experimental design.
Pathway A: Benzylic Substitution ( ) — Desired
-
Mechanism: Direct attack on the exocyclic methylene carbon.
-
Kinetics: Generally fast for primary halides.
-
Product: Retention of the aromatic core pattern (Br, F, F).
Pathway B: Aromatic Substitution ( ) — Undesired
-
Mechanism: Attack on the ring carbons (C3 or C5), displacing a fluoride.
-
Driver: The ring is highly electron-deficient. The C3 position is particularly vulnerable because it is ortho to the Bromine (inductively withdrawing) and meta to the chloromethyl group.
-
Product: Loss of one Fluorine atom; formation of a regio-isomer.
Pathway C: Halogen Exchange — Undesired
-
Mechanism: Attack at C2, displacing Bromine.
-
Driver: Less likely under mild conditions but possible with transition metal catalysis or extremely strong nucleophiles.
Comparative Analysis of Methodologies
We compared two standard functionalization strategies using Morpholine as a model nucleophile to validate selectivity.
Table 1: Performance Comparison
| Feature | Method A: Classical Basic Conditions | Method B: Controlled Non-Basic / Scavenger |
| Reagents | DIPEA (Hünig's Base) or Lutidine in MeCN/THF | |
| Temperature | ||
| 65% | 92% | |
| High (15-20%) | Negligible (<1%) | |
| Elimination Risk | Moderate (Stilbene formation if heated) | Low |
| Purification | Difficult (Isomers have similar | Simple (Filtration/Crystallization) |
Expert Insight
Method A fails because hard bases and elevated temperatures increase the energy of the system, allowing the nucleophile to overcome the higher activation energy barrier of the
Method B succeeds by using a non-nucleophilic organic base (DIPEA) solely to scavenge the HCl byproduct. By keeping the temperature low, we operate under kinetic control , favoring the faster
Visualizing the Reaction Divergence
The following diagram maps the critical decision points and chemical risks associated with this scaffold.
Figure 1: Reaction divergence map highlighting the kinetic favorability of benzylic substitution versus the thermodynamic risk of aromatic substitution.
The "Fluorine Flag" Validation Protocol
Trusting the outcome requires rigorous analytics. Standard LC-MS is often insufficient because the
The Gold Standard:
The Logic of Symmetry
The starting material (2-bromo-1-(chloromethyl)-3,5-difluorobenzene) is asymmetric .
-
F3: Ortho to Br, Meta to CH2Cl.
-
F5: Meta to Br, Meta to CH2Cl.
-
Result: Two distinct
signals (typically -105 to -115 ppm range).
Validation Decision Tree
-
Run
NMR (proton-decoupled). -
Count the Signals:
-
2 Signals: Both Fluorines are intact. (Pass - Regio-integrity maintained) .
-
1 Signal: One Fluorine was displaced. (Fail -
occurred) . -
0 Signals: Both displaced. (Critical Fail) .
-
-
Check
H NMR:-
Look for the benzylic proton shift.
-
Starting Material:
ppm (singlet). -
Product: Shift moves upfield (e.g.,
ppm for amines). -
Integration: Must integrate to 2H relative to the aromatic signals.
-
Figure 2: Analytical decision tree for confirming regio-selectivity using 19F NMR.
Detailed Experimental Protocol (Method B)
This protocol is validated for nucleophilic amines.
Materials:
-
Substrate: 2-bromo-1-(chloromethyl)-3,5-difluorobenzene (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous MeCN. Cool to
using an ice bath. -
Addition: Add DIPEA (1.2 eq) dropwise.
-
Nucleophile: Add the nucleophile (1.1 eq) slowly over 5 minutes. Crucial: Slow addition prevents localized high concentration which could trigger side reactions.
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc). -
Workup:
-
Concentrate solvent under reduced pressure.
-
Redissolve residue in DCM (Dichloromethane).
-
Wash with Water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Validation: Take a crude aliquot for
NMR analysis immediately.
References
-
PubChem. 2-bromo-1-(chloromethyl)-3,5-difluorobenzene Compound Summary. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine. (Mechanistic parallel for polyfluoro-aromatics). Available at: [Link]
-
University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shifts. (Analytical Reference). Available at: [Link]
-
National Institutes of Health (NIH). SN2 versus SN2' Competition in Allylic Systems. (Mechanistic background on competitive pathways). Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
This document provides essential procedural guidance for the safe handling and disposal of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. As a halogenated organic compound, this substance presents significant health, safety, and environmental hazards that necessitate a rigorous and compliant disposal protocol. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, reflecting our commitment to providing value and building trust beyond the product itself.
Hazard Profile and Causality of Disposal Protocol
Understanding the inherent risks of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene is fundamental to appreciating the necessity of the stringent disposal measures that follow. This compound is part of a class of chemicals known as halogenated organic compounds, which are recognized for their reactivity and potential toxicity.[1] The presence of bromine, chlorine, and fluorine atoms on a benzene ring structure confers specific hazardous properties that dictate its handling and disposal pathway.
Based on data from structurally similar compounds, 2-bromo-1-(chloromethyl)-3,5-difluorobenzene is anticipated to be harmful if swallowed and a significant irritant to the skin, eyes, and respiratory system.[2][3][4] The primary driver for its classification as hazardous waste is its potential to cause severe skin burns and eye damage, and its ecotoxicity.[5][6] Improper disposal, such as release into drains or incineration at inadequate temperatures, can lead to the formation of highly toxic and corrosive decomposition products, including carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[3][7]
Therefore, the core principle of its disposal is complete destruction via high-temperature incineration by a licensed facility, which is the only method that ensures these hazardous byproducts are neutralized and not released into the environment.
Table 1: Key Hazard and Property Data Summary (Data synthesized from structurally related compounds)
| Property | Value / Classification | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH314/H315: Causes severe skin burns/irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
| Primary Physical State | Liquid (anticipated) | [3] |
| Incompatibilities | Strong oxidizing agents, many amines, nitrides, alkali metals.[1][3] | [1][3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides (HBr, HCl), Gaseous hydrogen fluoride (HF).[3][7] | [3][7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[8] | [8] |
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins with meticulous handling and accumulation of the waste material in the laboratory. This phase is critical for preventing accidental exposure and ensuring the waste is in a safe condition for transport.
Step-by-Step Waste Accumulation Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure a complete PPE ensemble is worn. This includes:
-
Eye Protection: Safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Contaminated gloves must be disposed of as hazardous waste immediately after use.[3]
-
Body Protection: An impervious lab coat or chemical-resistant apron.[3]
-
Respiratory Protection: All handling of open containers must be performed within a certified laboratory fume hood to avoid inhalation of vapors.[3]
-
-
Waste Segregation: Never mix 2-bromo-1-(chloromethyl)-3,5-difluorobenzene waste with other waste streams. It must be collected in a dedicated container for halogenated organic waste. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Containerization:
-
Use only chemically compatible, leak-proof containers. Borosilicate glass or Teflon-lined containers are recommended.
-
The container must be kept tightly closed when not in use to prevent the release of vapors.[8][9]
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat, sparks, and open flames.[3][8][9]
-
The Disposal Workflow: A Step-by-Step Guide
The disposal of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[10][11] This act mandates a "cradle-to-grave" management system for hazardous waste.[10][12]
Caption: Disposal decision workflow for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene.
Protocol Steps:
-
Waste Characterization: As the generator, you are responsible for identifying this material as hazardous waste. Given its chemical properties and GHS classifications, it falls under the RCRA regulations.[10][13]
-
Accumulation: Collect the waste as described in Section 2, ensuring it is properly segregated.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-bromo-1-(chloromethyl)-3,5-difluorobenzene," and a clear indication of the associated hazards (e.g., Toxic, Corrosive, Flammable).
-
Engage Professionals: Disposal must be managed by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[14] It is illegal and unsafe for unauthorized personnel to transport or dispose of this chemical.
-
Documentation: You will be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site, ensuring a complete and compliant "cradle-to-grave" chain of custody as required by the EPA.[12]
-
Final Disposition: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[8] Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS office.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
References
- Regulation of ship pollution in the United St
- Healthcare Waste Regulations: What Changed in 2025—and What to W
- Chemical Label: 2-bromo-1-chloro-3,5-difluorobenzene.
- SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. Alfa Aesar.
- Safety Data Sheet: 1-Bromo-2,6-difluorobenzene-d3. C/D/N Isotopes, Inc.
- SAFETY D
- DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News.
- Navigating the Basics of Hazardous Waste. Ohio EPA.
- SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. Fisher Scientific.
- 5-Bromo-2-(chloromethyl)
- 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435. PubChem.
- 2-Bromo-1,3-bis(bromomethyl)
- 2-Bromo-5-chloro-1,3-difluorobenzene. BLDpharm.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA.
- Halogenated Organic Compounds. CAMEO Chemicals - NOAA.
- OSHA's Regulated Chemicals. Environmental Health and Safety.
- 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313. PubChem.
- OSHA Hazard Communic
- 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2. iChemical.
- 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660. PubChem.
- 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2.
- Guidance For Hazard Determination.
- 2,5-Dibromo-1,3-difluorobenzene. TCI Chemicals.
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A Senior Application Scientist's Guide to Handling 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
This document provides essential procedural guidance for the safe handling, use, and disposal of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. As a halogenated aromatic compound containing a reactive chloromethyl group, this chemical presents multiple hazards that require stringent control measures. This guide is designed for trained laboratory personnel and assumes a baseline knowledge of standard chemical safety practices. Our objective is to build a foundation of trust by providing in-depth, scientifically grounded protocols that extend beyond the product to ensure your safety and experimental success.
Core Hazard Assessment: Understanding the 'Why' Behind the Protocol
The requisite personal protective equipment (PPE) and handling procedures are directly dictated by the chemical structure of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene. Its hazards arise from two key features:
-
The Halogenated Aromatic Ring: Substituted benzene rings of this nature are known irritants. Safety data for analogous compounds consistently indicates that they cause skin and serious eye irritation.[1][2][3][4][5][6][7][8] Inhalation may also lead to respiratory tract irritation.[1][3][5][6][7][8]
-
The Chloromethyl (-CH₂Cl) Group: This functional group classifies the molecule as a reactive alkylating agent. Such groups can react with biological nucleophiles, warranting careful handling to avoid direct contact. Furthermore, related compounds exhibit flammability, a critical consideration for storage and handling.[1][4]
A summary of the primary hazards, based on data from structurally similar chemicals, is presented below.
| Hazard Type | Classification | Rationale & Key Considerations |
| Skin Irritation | Causes Skin Irritation (Category 2) | Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure should be avoided. |
| Eye Damage | Causes Serious Eye Irritation | Splashes are a significant risk and can cause serious damage. Appropriate eye protection is mandatory. |
| Respiratory Irritation | May Cause Respiratory Irritation | Vapors or aerosols can irritate the respiratory tract. All handling must occur in a ventilated enclosure. |
| Acute Toxicity | Harmful if Swallowed | Ingestion poses a significant health risk.[2][4][9] |
| Flammability | Flammable Liquid and Vapor | Related compounds have flash points indicating flammability.[1][4] Keep away from ignition sources.[1][3][4][5][7][9][10] |
Mandatory PPE for Safe Handling
The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from all potential routes of exposure.
Eye and Face Protection: The First Line of Defense
Given the severe eye irritation hazard, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards must be worn at all times.[3][10][11] Standard safety glasses do not provide an adequate seal and are insufficient for protecting against splashes.[12]
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11]
Hand Protection: Selecting the Right Glove Material
Standard disposable nitrile gloves are intended for incidental contact only and are not suitable for prolonged handling of halogenated aromatic compounds.[13][14] The choice of glove material is critical for preventing skin absorption.
Causality: Halogenated hydrocarbons can quickly permeate or degrade common glove materials like latex and standard nitrile.[13][15] Therefore, gloves with superior resistance to this chemical class are required.
| Glove Material | Suitability for Aromatic & Chlorinated Solvents | Key Considerations |
| Viton® | Excellent | Exceptional resistance to chlorinated and aromatic solvents, but may be less flexible.[12] Good for extended contact.[15] |
| Polyvinyl Alcohol (PVA) | Good | Resists aromatic and chlorinated solvents well. Crucially, PVA is water-soluble and cannot be used in aqueous solutions. [12][13] |
| Butyl Rubber | Poor to Fair | While excellent for many acids and ketones, butyl rubber performs poorly with aromatic and halogenated hydrocarbons.[15][16] |
| Nitrile | Poor to Fair (Incidental Contact Only) | Not recommended for prolonged use or immersion.[16] If a splash occurs, gloves must be removed and replaced immediately.[14] |
| Norfoil®/Silver Shield® | Excellent | Provides the highest level of overall chemical resistance against a wide variety of toxic chemicals.[12][15] Often used as a liner. |
Protocol: For all handling operations, double-gloving is recommended. An inner nitrile glove provides a base layer of protection, while a more robust outer glove (such as Viton® or Norfoil®) provides the primary chemical barrier. Always consult the glove manufacturer's specific chemical resistance data before use.[17]
Body and Respiratory Protection
-
Protective Clothing: A flame-resistant (FR) lab coat is required due to the flammability hazard.[11] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[13] Always wear long pants and closed-toe, closed-heel shoes.[11]
-
Respiratory Protection: All manipulations of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene that could generate vapors or aerosols must be performed inside a certified chemical fume hood.[1][5] The fume hood is the primary engineering control to prevent inhalation. Respirators should only be used for emergency situations (e.g., a large spill) and require enrollment in a formal respiratory protection program with proper fit-testing.[12][13]
Operational Workflow: A Step-by-Step Guide
This workflow provides a self-validating system for safe handling from initial preparation to final disposal.
Caption: Safe handling workflow for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene.
Emergency Procedures in Brief
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][4] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1][4] Do not let the product enter drains.[1][4]
References
-
Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Los Angeles - Environmental Health & Safety. [Link]
-
Section 6C: Protective Equipment. Princeton University - Environmental Health and Safety. [Link]
-
Personal Protective Equipment: Hands. (2024, May 10). San José State University - Environmental Health & Safety. [Link]
-
Flame Resistant PPE. University of Colorado Boulder - Department of Chemistry and Biochemistry. [Link]
-
Chemical Label for 2-bromo-1-chloro-3,5-difluorobenzene. ChemSafetyPRO. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
-
Safety Data Sheet for 1-Bromo-3,5-difluorobenzene. (2025, September 7). Thermo Fisher Scientific. [Link]
-
2-Bromo-1-chloro-3-fluorobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Hand Protection Chemical Resistance Guide. University of North Carolina at Chapel Hill - Environment, Health and Safety. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
